Pim-1 kinase inhibitor 3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2,20-dioxa-7,13,17-triazatetracyclo[11.10.2.014,19.021,25]pentacosa-1(24),14(19),15,17,21(25),22-hexaene |
InChI |
InChI=1S/C20H25N3O2/c1-2-9-21-10-3-5-13-24-16-6-7-19-18(14-16)23(12-4-1)17-8-11-22-15-20(17)25-19/h6-8,11,14-15,21H,1-5,9-10,12-13H2 |
InChI Key |
WPWQBZJQMAGPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCCCOC2=CC3=C(C=C2)OC4=C(N3CC1)C=CN=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pim-1 kinase inhibitor 3, a potent macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivative. This document will delve into the molecular interactions, downstream signaling effects, and cellular consequences of Pim-1 inhibition, using the well-characterized pan-Pim inhibitor AZD1208 as a representative example to illustrate broader mechanistic principles and experimental methodologies.
Introduction to Pim-1 Kinase and Its Role in Oncogenesis
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and differentiation.[1] Unlike many other kinases, Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, where it contributes to tumorigenesis by phosphorylating a wide array of substrates involved in cell cycle progression and apoptosis.[1]
This compound: A Potent and Specific Inhibitor
This compound (also referred to as Compound H5) is a novel macrocyclic compound belonging to the benzo[b]pyrido[4,3-e][1][2]oxazine class of molecules. It demonstrates potent enzymatic inhibition of Pim-1 kinase.
Quantitative Data Summary
To provide a comprehensive understanding of the potency and selectivity of Pim-1 inhibition, the following tables summarize key quantitative data for this compound and the representative pan-Pim inhibitor, AZD1208.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (Compound H5) | Pim-1 | 35 |
Table 1: In Vitro Enzymatic Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target.
| Inhibitor | Target | Ki (nM) | IC50 (nM) at Km ATP | IC50 (nM) at 5mM ATP | Reference |
| AZD1208 | Pim-1 | 0.1 | 0.4 | 2.6 | [1] |
| Pim-2 | 1.92 | 5.0 | 164 | [1] | |
| Pim-3 | 0.4 | 1.9 | 17 | [1] |
Table 2: In Vitro Enzymatic Activity of AZD1208 Against Pim Isoforms. This table details the inhibitory constant (Ki) and IC50 values of the representative pan-Pim inhibitor AZD1208 against the three Pim kinase isoforms under different ATP concentrations.[1]
| Cell Line | Description | GI50 (µM) | Reference |
| EOL-1 | Acute Myeloid Leukemia | <1 | [1] |
| KG-1a | Acute Myeloid Leukemia | <1 | [1] |
| Kasumi-3 | Acute Myeloid Leukemia | <1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | <1 | [1] |
| MOLM-16 | Acute Myeloid Leukemia | <1 | [1] |
Table 3: Cellular Antiproliferative Activity of AZD1208. This table shows the concentration of AZD1208 required to inhibit the growth of various acute myeloid leukemia (AML) cell lines by 50% (GI50).[1]
Core Mechanism of Action
Pim-1 kinase inhibitors, including macrocyclic structures like Compound H5, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Pim-1 kinase, preventing the phosphorylation of its downstream substrates. The unique hinge region of Pim kinases, which contains a proline residue, is a key feature exploited in the design of selective inhibitors.
The binding of these inhibitors blocks the catalytic activity of Pim-1, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation. This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on Pim-1 signaling.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent Pim-1 Kinase Inhibitor: A Technical Guide
An In-depth Examination of SGI-1776, a Prominent Imidazo[1,2-b]pyridazine-Based Inhibitor for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a serine/threonine kinase, is a well-established proto-oncogene implicated in a variety of human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer. Its role in promoting cell survival, proliferation, and apoptosis resistance has made it a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Pim-1 kinase inhibitor, SGI-1776. While the user initially inquired about "Pim-1 kinase inhibitor 3," this compound is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on SGI-1776, a well-characterized inhibitor with a substantial body of research, as a representative example of a Pim-1-targeted therapeutic agent. This document details the intricate signaling pathways of Pim-1, the discovery and optimization of the imidazo[1,2-b]pyridazine scaffold leading to SGI-1776, and a representative synthesis of this class of compounds. Furthermore, it provides detailed protocols for key biological assays essential for the characterization of Pim-1 inhibitors.
Introduction: Pim-1 Kinase as a Therapeutic Target
Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation[1]. Its expression is induced by a multitude of cytokines and growth factors through the JAK/STAT signaling pathway[2]. Overexpression of Pim-1 has been observed in numerous human cancers, correlating with poor prognosis and resistance to conventional therapies. This has positioned Pim-1 as a high-value target for the development of small molecule inhibitors.
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. While there is some functional redundancy, each isoform can have distinct roles in different cellular contexts. SGI-1776 is a pan-Pim inhibitor, demonstrating activity against all three isoforms, which may offer a broader therapeutic window[2].
Pim-1 Signaling Pathway
Pim-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates. A simplified representation of the Pim-1 signaling pathway is depicted below, illustrating its activation via the JAK/STAT pathway and its influence on key cellular processes.
Discovery of SGI-1776: An Imidazo[1,2-b]pyridazine-Based Inhibitor
The discovery of SGI-1776 stemmed from a virtual screening of compound libraries targeting the ATP-binding pocket of Pim-1 kinase[3]. This effort identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for inhibitor design[3].
Lead Identification and Optimization
Initial hits from the imidazo[1,2-b]pyridazine series exhibited Pim-1 inhibitory activity in the low micromolar range[3]. Structure-activity relationship (SAR) studies were then conducted to optimize the potency and selectivity of these initial compounds. Key modifications included:
-
Substitution at the 3-position: Introduction of a hydrophobic moiety, such as a substituted phenyl ring, was found to be crucial for potent Pim-1 inhibition[3].
-
Substitution at the 6-position: The addition of small ring substituent groups with a one or two-carbon spacer at the 6-amino position significantly enhanced activity[3].
This optimization process led to the identification of SGI-1776, which demonstrated a high potency for Pim-1 with an IC50 of 7 nM[3][4]. The chemical structure of SGI-1776 is N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine.
Experimental Workflow for Inhibitor Discovery
The general workflow for the discovery and characterization of Pim-1 inhibitors like SGI-1776 is outlined in the diagram below.
Synthesis of Imidazo[1,2-b]pyridazine-Based Pim-1 Inhibitors
The synthesis of SGI-1776 and related analogs generally involves a multi-step process. A representative synthetic route is described below, based on the general strategies for the functionalization of the imidazo[1,2-b]pyridazine core.
General Synthetic Scheme
The core imidazo[1,2-b]pyridazine scaffold is typically prepared first, followed by sequential functionalization at the 3 and 6 positions.
-
Formation of the Imidazo[1,2-b]pyridazine Core: The synthesis often begins with the condensation of a 3-amino-6-halopyridazine with an α-bromoketone to form the bicyclic ring system.
-
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is then employed to introduce the substituted aryl group at the 3-position of the imidazo[1,2-b]pyridazine core using an appropriate boronic acid.
-
Amination: Finally, the amine side chain is introduced at the 6-position via a nucleophilic aromatic substitution reaction.
Disclaimer: The following is a representative synthesis and may not reflect the exact, proprietary synthesis of SGI-1776.
Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine A mixture of 3-amino-6-chloropyridazine and 1,2-dibromoethan-1-one in a suitable solvent such as ethanol is heated to reflux. The resulting product is then isolated and purified.
Step 2: Suzuki Coupling 3-bromo-6-chloroimidazo[1,2-b]pyridazine is reacted with (3-(trifluoromethoxy)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as 1,4-dioxane and water, under heating. This step yields 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine.
Step 3: Nucleophilic Aromatic Substitution The product from Step 2 is then reacted with (1-methylpiperidin-4-yl)methanamine in a high-boiling point solvent such as N,N-dimethylformamide (DMF) with a base (e.g., K2CO3) at an elevated temperature to afford the final product, SGI-1776.
Quantitative Data of Pim-1 Kinase Inhibitors
The following table summarizes the inhibitory activities of SGI-1776 and other representative Pim-1 kinase inhibitors.
| Compound Name | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Other Notable Targets (IC50) | Reference(s) |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | Flt3 (44 nM), Haspin (34 nM) | [4][5][6] |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | - | [1] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | GSK3β, PKN1, PKCτ (>1 µM) | [1] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | - | [1] |
| SMI-4a | 17 nM (IC50) | Modestly potent | - | Highly selective for Pim-1 | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration around the Km for Pim-1)
-
Peptide substrate (e.g., a biotinylated peptide derived from a known Pim-1 substrate like BAD)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a solution of Pim-1 kinase in kinase buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the Pim-1 kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., a human leukemia cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Pim-1 kinase remains a significant and promising target for the development of novel cancer therapies. The discovery and optimization of the imidazo[1,2-b]pyridazine scaffold, leading to potent inhibitors like SGI-1776, exemplify a successful structure-based drug design approach. This technical guide has provided a comprehensive overview of the Pim-1 signaling pathway, the discovery and synthesis of this class of inhibitors, and detailed protocols for their biological evaluation. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery. Further exploration of Pim kinase inhibitors, with improved selectivity and pharmacokinetic profiles, holds the potential to deliver new and effective treatments for a range of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WO2014093583A2 - Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
Downstream Signaling Pathways of Pim-1 Kinase Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Its overexpression is implicated in the pathogenesis of various solid tumors and hematological malignancies, making it a compelling target for cancer therapy.[1][4] Pim-1 kinase inhibitor 3, also known as Compound H5, has emerged as a potent and selective inhibitor of Pim-1 kinase.[1][5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of Pim-1 kinase, with a focus on apoptosis, cell cycle regulation, and the mTOR signaling pathway. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and target the Pim-1 signaling axis.
This compound (Compound H5)
This compound (Compound H5) is a macrocyclic benzo[b]pyrido[4,3-e][6][7]oxazine derivative that demonstrates potent inhibitory activity against Pim-1 kinase.[1][5]
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Compound H5) | Pim-1 Kinase | 35.13 | Cell Proliferation | MDA-MB-231 | 8.154 | [1][5] |
Core Downstream Signaling Pathways
Inhibition of Pim-1 kinase by small molecules like Compound H5 disrupts multiple downstream signaling cascades that are critical for tumor cell survival and proliferation. The three primary pathways affected are:
-
Apoptosis Regulation: Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[6][8]
-
Cell Cycle Control: Pim-1 kinase facilitates cell cycle progression by phosphorylating key cell cycle regulators.[7][9]
-
mTOR Signaling Pathway: Pim-1 kinase can activate the mTOR pathway, a central regulator of cell growth and protein synthesis.[2][10]
Apoptosis Regulation
Pim-1 kinase exerts its anti-apoptotic effects primarily through the phosphorylation of key members of the Bcl-2 family of proteins, thereby promoting cell survival. Inhibition of Pim-1 kinase restores the pro-apoptotic function of these proteins, leading to programmed cell death.
a. BAD Phosphorylation
The pro-apoptotic protein Bad (Bcl-2-associated death promoter) is a key substrate of Pim-1 kinase. Phosphorylation of Bad by Pim-1 on Ser112 leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.[11][12][13] Inhibition of Pim-1 prevents Bad phosphorylation, allowing it to translocate to the mitochondria, where it promotes apoptosis.[12]
b. Caspase Activation
The inhibition of Pim-1 and subsequent activation of the apoptotic cascade ultimately lead to the activation of executioner caspases, such as Caspase-3. Cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis.[6][12]
Signaling Pathway Diagram:
Experimental Protocols
Western Blot Analysis for Phospho-Bad:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Bad (Ser112), total Bad, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12][14]
Caspase-3 Activity Assay:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
Assay: Use a commercially available Caspase-Glo® 3/7 Assay kit. Add the reagent to the wells, incubate at room temperature, and measure luminescence using a plate reader.[6]
Cell Cycle Control
Pim-1 kinase promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors, such as p21Cip1/WAF1 and p27Kip1, and by activating cell cycle promoters like CDC25A and CDC25C.[7][9][15] Inhibition of Pim-1 leads to cell cycle arrest, typically at the G1/S transition.
a. Regulation of p21 and p27
Pim-1 phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to their proteasomal degradation.[9][15] By inhibiting Pim-1, the levels of p21 and p27 increase, leading to the inhibition of CDK2/cyclin E complexes and subsequent cell cycle arrest in the G1 phase.
b. Activation of CDC25 Phosphatases
Pim-1 can phosphorylate and activate the CDC25A and CDC25C phosphatases. These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby promoting cell cycle progression.[7] Inhibition of Pim-1 prevents the activation of CDC25 phosphatases, contributing to cell cycle arrest.
Signaling Pathway Diagram:
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Culture cells and treat with this compound for 24-48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot for Cell Cycle Proteins:
-
Follow the general Western Blot protocol described in the Apoptosis section.
-
Use primary antibodies against p21, p27, CDK2, and Cyclin E.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Pim-1 kinase can activate the mTORC1 complex, leading to the phosphorylation of its downstream effectors, 4E-BP1 and S6K1.
a. Phosphorylation of 4E-BP1
Phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) by mTORC1 causes its dissociation from eIF4E. This allows eIF4E to initiate cap-dependent translation of mRNAs encoding proteins involved in cell growth and proliferation, such as c-Myc and Cyclin D1.[3][14] Pim-1 can contribute to this process, and its inhibition can lead to decreased phosphorylation of 4E-BP1, thereby suppressing protein synthesis.[14]
Signaling Pathway Diagram:
Experimental Protocols
Western Blot for mTOR Pathway Proteins:
-
Follow the general Western Blot protocol described in the Apoptosis section.
-
Use primary antibodies against phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6K1 (Thr389), and total S6K1.[14]
Conclusion
This compound (Compound H5) represents a promising therapeutic agent for cancers with aberrant Pim-1 signaling. Its mechanism of action involves the simultaneous disruption of key cellular processes including apoptosis, cell cycle progression, and protein synthesis. This technical guide provides a foundational understanding of the downstream consequences of Pim-1 inhibition, offering valuable insights for researchers and clinicians working towards the development of novel cancer therapies. Further investigation into the specific effects of Compound H5 on these pathways will be crucial for its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
The Role of Pim-1 Kinase Family Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] These kinases function as crucial downstream effectors in various signal transduction cascades, playing a significant role in cell survival, proliferation, and drug resistance.[2] Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[3][4] Overexpression of Pim kinases is a common feature in a wide range of hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate and pancreatic cancers.[1][5] A primary mechanism through which Pim kinases contribute to tumorigenesis is the inhibition of apoptosis, or programmed cell death.[2][6] Consequently, targeting the Pim kinase family with small-molecule inhibitors has emerged as a promising therapeutic strategy to override survival signals and induce apoptosis in cancer cells. This guide provides an in-depth technical overview of the role of Pim kinase inhibitors, with a focus on Pim-1, in the induction of apoptosis.
Pim Kinases and the Regulation of Apoptotic Signaling
Pim kinases exert their anti-apoptotic effects by phosphorylating a range of downstream target proteins involved in the intrinsic (mitochondrial) and other cell death pathways. This phosphorylation typically inactivates pro-apoptotic proteins or stabilizes anti-apoptotic factors, thereby tilting the cellular balance towards survival.
Key Substrates and Pathways:
-
Bad (Bcl-2-associated death promoter): The pro-apoptotic protein Bad is a key target of Pim-1 kinase.[7] Pim-1 directly phosphorylates Bad on the "gatekeeper" site, Serine 112, and also at Serine 136.[7][8] This phosphorylation event inactivates Bad, preventing it from binding to and sequestering anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8] The inhibition of Pim-1 kinase prevents Bad phosphorylation, allowing active Bad to promote apoptosis.[9]
-
Mcl-1 (Myeloid cell leukemia 1): The anti-apoptotic Bcl-2 family member, Mcl-1, is another critical factor influenced by Pim kinase activity. The pan-Pim kinase inhibitor SGI-1776 has been shown to reduce Mcl-1 protein levels by decreasing its transcript levels, which correlates with an inhibition of global RNA synthesis.[3] This reduction in Mcl-1 is a key mechanism for apoptosis induction in cancers like chronic lymphocytic leukemia (CLL).[3]
-
c-Myc: Pim-1 and the transcription factor c-Myc cooperate in driving tumorigenesis.[3][10] Pim kinase can phosphorylate and regulate c-Myc, and treatment with inhibitors like SGI-1776 can lead to a decrease in total c-Myc protein levels.[3]
-
Caspase Cascade: By modulating the activity of Bcl-2 family proteins, Pim kinase inhibition ultimately triggers the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3.[8][10] The cleavage and activation of caspase-3 is a hallmark of apoptosis induction by Pim inhibitors.[6]
-
p53 Pathway: Pim-1 has been shown to interact with the p53 pathway, in part through its regulation of Mdm2, which can influence p53-induced apoptosis.[3][9][11]
Below is a diagram illustrating the central anti-apoptotic role of Pim-1 kinase.
Mechanism of Pim Kinase Inhibitors in Apoptosis Induction
Small-molecule inhibitors targeting Pim kinases are typically ATP-competitive, binding to the unique hinge region of the kinase's active site.[2] By blocking the kinase activity of Pim-1, these inhibitors prevent the phosphorylation and inactivation of pro-apoptotic targets like Bad. This leads to a cascade of events culminating in programmed cell death.
The general mechanism is as follows:
-
Inhibition: The Pim kinase inhibitor binds to the ATP pocket of Pim-1, preventing it from phosphorylating its substrates.
-
Substrate Activation: Pro-apoptotic proteins, such as Bad, remain in their active, dephosphorylated state.
-
Bcl-2 Sequestration: Active Bad binds to and sequesters anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Mitochondrial Permeabilization: The sequestration of Bcl-2/Bcl-xL allows pro-apoptotic proteins Bax and Bak to aggregate on the mitochondrial outer membrane, leading to its permeabilization.
-
Caspase Activation: Cytochrome c is released into the cytosol, triggering the activation of caspase-9 and the downstream executioner caspase-3, leading to apoptosis.
The following diagram outlines the mechanism of action for a Pim-1 inhibitor.
Quantitative Data on Apoptosis Induction
The efficacy of Pim kinase inhibitors is quantified by their IC50 values and their ability to induce molecular and cellular markers of apoptosis.
Table 1: IC50 Values of Selected Pim Kinase Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 Value | Citation |
|---|---|---|---|---|
| AZD1208 | Pan-Pim (1, 2, 3) | MOLM-13 (AML) | <10 nM (Growth) | [12] |
| SGI-1776 | Pan-Pim (1, 2, 3) | Pim-1 (enzymatic) | 7 nM | [13] |
| Compound [I]* | Pim-1 | PC-3 (Prostate) | 16 nM | [14] |
| Staurosporine | Pim-1 (and others) | PC-3 (Prostate) | 360 nM | [14] |
| SMI-4a | Pim-1, Pim-2 | Pim-1 (enzymatic) | 24 nM | [15] |
*Compound [I] is a 2,5-disubstituted-1,3,4-oxadiazole derivative.
Table 2: Effect of Pim-1 Inhibition on Apoptotic Gene Expression in PC-3 Cells Data from treatment with Compound [I] at its IC50 value for 48 hours.
| Gene | Function | Fold Change in Expression (vs. Control) | Citation |
|---|---|---|---|
| p53 | Pro-apoptotic | +6.58 | [14] |
| PUMA | Pro-apoptotic | +3.85 | [14] |
| Caspase-3 | Pro-apoptotic | +6.98 | [14] |
| Caspase-8 | Pro-apoptotic | +3.25 | [14] |
| Caspase-9 | Pro-apoptotic | +8.67 | [14] |
| Bcl-2 | Anti-apoptotic | -0.45 |[14] |
Table 3: Induction of Apoptosis and Necrosis by a Pim-1 Inhibitor in PC-3 Cells Data from Annexin-V/PI staining after treatment with Compound [I].
| Cell State | % of Cells (Control) | % of Cells (Treated) | Citation |
|---|---|---|---|
| Apoptosis | 0.45% | 19.44% | [14] |
| Necrosis | 0.77% | 11.90% |[14] |
Experimental Protocols
Standard methodologies are employed to assess the role of Pim-1 inhibitors in apoptosis.
1. Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., PC-3, DU145) to ~70% confluency and treat with the Pim-1 inhibitor at various concentrations and time points. Include a vehicle-only control.
-
Harvesting: Detach cells and collect both adherent and floating populations. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
2. Western Blotting for Apoptotic Markers
This technique is used to detect changes in the levels and phosphorylation status of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize target proteins.
-
Methodology:
-
Lysate Preparation: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against Pim-1, phospho-Bad (Ser112), total Bad, cleaved Caspase-3, PARP, Mcl-1, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[16]
-
The workflow for detecting apoptosis is visualized below.
Conclusion
The Pim kinase family, particularly Pim-1, plays a pivotal role in promoting cancer cell survival by directly inhibiting key components of the apoptotic machinery. By phosphorylating and inactivating pro-apoptotic proteins like Bad and regulating the expression of Bcl-2 family members, Pim kinases suppress the intrinsic mitochondrial death pathway. The development of specific Pim kinase inhibitors provides a targeted therapeutic strategy to reverse this anti-apoptotic signaling. These inhibitors have demonstrated the ability to induce caspase-dependent apoptosis across a range of cancer cell lines, validating Pim kinases as critical targets for anti-cancer drug development. The continued investigation of these inhibitors, both as monotherapies and in combination with other agents, holds significant promise for improving outcomes in patients with tumors characterized by Pim kinase overexpression.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational prediction and experimental validation of a novel synthesized pan-PIM inhibitor PI003 and its apoptosis-inducing mechanisms in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
The Role of Pim-1 Kinase Inhibitors in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase that has emerged as a critical regulator of cell cycle progression and a promising target in oncology.[1][2] Overexpressed in a variety of hematological and solid tumors, Pim-1 facilitates cell cycle advancement and inhibits apoptosis through the phosphorylation of key regulatory proteins.[1][3] Consequently, the development of small molecule inhibitors targeting Pim-1 has become an area of intense research. This technical guide provides an in-depth overview of the function of Pim-1 kinase in cell cycle control and the mechanism of action of its inhibitors, with a focus on the representative compound SMI-4a. We present quantitative data on the effects of Pim-1 inhibition on cell cycle distribution, detail the experimental protocols for key assays, and provide visual representations of the underlying signaling pathways and experimental workflows.
Pim-1 Kinase: A Key Modulator of the Cell Cycle
Pim-1 kinase is a downstream effector of multiple signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, Pim-1 influences the cell cycle machinery at several critical checkpoints, primarily promoting the G1 to S phase transition.[5] This is achieved through the phosphorylation of a number of key substrates that either drive proliferation or inhibit tumor suppressor functions.
Key substrates of Pim-1 in cell cycle regulation include:
-
p27Kip1: Pim-1 phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at threonine residues (T157 and T198), leading to its binding by 14-3-3 proteins, subsequent nuclear export, and proteasome-mediated degradation.[6][7] The downregulation of p27Kip1 relieves the inhibition of cyclin E-CDK2 and cyclin A-CDK2 complexes, thereby facilitating S-phase entry.[6]
-
p21Cip1/Waf1: Similar to p27Kip1, Pim-1 can phosphorylate p21, another CDK inhibitor, which can disrupt its interaction with PCNA and impact its role in cell cycle arrest.[3]
-
CDC25A and CDC25C: Pim-1 can phosphorylate and activate the CDC25 family of phosphatases.[4] CDC25A is crucial for the G1/S transition, while CDC25C is a key regulator of the G2/M checkpoint.
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a potent driver of cell proliferation.[8]
Pim-1 Kinase Inhibitors: A Therapeutic Strategy
Given the central role of Pim-1 in promoting cell proliferation, its inhibition presents a rational approach for cancer therapy. A number of small molecule inhibitors have been developed, which are typically ATP-competitive and target the kinase domain of Pim-1.[3] This guide will focus on SMI-4a, a potent and selective Pim-1 inhibitor, as a representative example to illustrate the effects of Pim-1 inhibition on cell cycle regulation.[9][10]
Quantitative Effects of Pim-1 Inhibition on Cell Cycle Progression
The primary cellular response to Pim-1 inhibition is a halt in cell cycle progression, most commonly observed as an arrest in the G1 or S phase, depending on the cellular context.[11][12]
| Cell Line | Inhibitor (Concentration) | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| K562 (Chronic Myeloid Leukemia) | Control (DMSO) | 48h | 42.77 ± 2.54 | 51.66 ± 2.37 | 5.57 ± 0.31 | [11] |
| K562 | SMI-4a (80 µM) | 48h | Not specified | 62.57 ± 3.54 | 0.43 ± 0.002 | [11] |
| Jurkat (T-cell Leukemia) | SMI-4a (10 µM) | 48h | Increased | Decreased | Decreased | [12] |
| 6812/2 (Pre-T-LBL) | SMI-4a (10 µM) | 24h | Increased | Decreased | Decreased | [12] |
Table 1: Effect of SMI-4a on Cell Cycle Distribution.
| Cell Line | Inhibitor | Effect on Protein Levels | Reference |
| Jurkat, 6812/2 | SMI-4a | Increased p27Kip1 | [12] |
| Prostate Cancer Cells | SMI-4a | Increased nuclear p27Kip1 | [9] |
| Chronic Myeloid Leukemia Cells | SMI-4a | Decreased Cyclin D1 | [13] |
Table 2: Impact of Pim-1 Inhibition on Key Cell Cycle Regulatory Proteins.
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway in Cell Cycle Regulation
Caption: Pim-1 signaling pathway promoting G1/S cell cycle transition.
Experimental Workflow for Assessing Pim-1 Inhibitor Efficacy
Caption: Workflow for evaluating a Pim-1 inhibitor's cell cycle effects.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with the Pim-1 inhibitor or vehicle control for the specified time.
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram into G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol details the detection of proteins such as p27 and Cyclin D1.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify protein levels relative to a loading control (e.g., β-actin).
In Vitro Pim-1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Pim-1 kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Pim-1 substrate (e.g., a peptide derived from a known Pim-1 substrate like Bad)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Pim-1 inhibitor (e.g., SMI-4a)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
Procedure (using a non-radioactive luminescence-based assay):
-
Reaction Setup: In a 96-well plate, add the Pim-1 inhibitor at various concentrations.
-
Enzyme Addition: Add recombinant Pim-1 kinase to each well.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
Pim-1 kinase is a validated and compelling target in oncology due to its integral role in promoting cell cycle progression and survival. Inhibitors of Pim-1, such as SMI-4a, effectively induce cell cycle arrest, primarily by modulating the levels and activity of key cell cycle regulators like p27Kip1. The technical guide provided here offers a comprehensive overview of the mechanisms involved and the experimental approaches to study the effects of Pim-1 inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics targeting the Pim-1 signaling pathway.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Pim-1 Kinase Inhibitor 3: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pim-1 kinase inhibitor 3, a potent and selective inhibitor of the Pim-1 kinase, a critical proto-oncogene implicated in various malignancies. This document summarizes its mechanism of action, its effects on different cancer cell lines, and detailed experimental protocols for its evaluation, tailored for a scientific audience.
Introduction to Pim-1 Kinase and Its Role in Cancer
The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and differentiation.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the level of transcription, often downstream of the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 is a hallmark of numerous hematological and solid tumors, including prostate cancer, leukemia, and breast cancer, where it contributes to tumorigenesis by phosphorylating a wide range of substrates involved in cell cycle progression and apoptosis.[1][4][5]
Pim-1 exerts its oncogenic effects through multiple mechanisms:
-
Promotion of Cell Cycle Progression: Pim-1 phosphorylates cell cycle regulators such as p21 and p27, leading to their inactivation and promoting cell cycle progression.[1][6]
-
Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates pro-apoptotic proteins like BAD, thereby promoting cell survival.[1] It also plays a role in maintaining mitochondrial integrity.[7]
-
Drug Resistance: Pim-1 has been implicated in resistance to various chemotherapeutic agents.[1][7]
Given its central role in cancer, Pim-1 has emerged as a promising therapeutic target.
This compound and Other Selective Inhibitors
This compound (also referred to as Compound H5) is a potent inhibitor of Pim-1 kinase with a reported IC50 of 35.13 nM in biochemical assays.[8][9] Another widely studied and structurally related compound is SMI-4a, a selective, cell-permeable, and ATP-competitive Pim-1 kinase inhibitor with an IC50 of 17 nM.[10][11] These inhibitors serve as valuable tools for investigating the therapeutic potential of targeting Pim-1 in various cancer models.
Quantitative Data on Inhibitor Activity
The following tables summarize the available quantitative data for Pim-1 kinase inhibitors in different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | IC50 | 8.154 µM | [8] |
Table 2: In Vitro Inhibitory Activity of SMI-4a
| Inhibitor | Target | Assay Type | Endpoint | Value | Reference |
| SMI-4a | Pim-1 | Kinase Assay | IC50 | 17 nM | [10] |
| SMI-4a | Pim-2 | Kinase Assay | IC50 | 100 µM | [12] |
| SMI-4a | Various Breast Cancer Cell Lines | MTT Assay | IC50 | Inversely correlated with Pim-1 expression | [13] |
Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
The following diagram illustrates the central role of the Pim-1 kinase in cell signaling pathways that promote cancer cell survival and proliferation.
Caption: Pim-1 Signaling Pathway in Cancer.
Experimental Workflow for Evaluating Pim-1 Inhibitors
This diagram outlines a typical experimental workflow for assessing the efficacy of a Pim-1 inhibitor in cancer cell lines.
Caption: Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) for 48 hours.[8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Pim-1, phospho-BAD (Ser112), p27, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation status.
Conclusion
This compound and other selective inhibitors are valuable pharmacological tools for probing the function of Pim-1 in cancer. The available data demonstrates their ability to inhibit the proliferation of various cancer cell lines. The provided protocols offer a framework for further investigation into the cellular and molecular effects of these inhibitors. Future studies should focus on expanding the quantitative analysis across a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic potential of targeting Pim-1 kinase.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. SMI-4a, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]
- 11. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
The Inhibition of Pim-1 Kinase: A Technical Guide to Structural Analogs and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. The three isoforms, Pim-1, Pim-2, and Pim-3, are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide focuses on Pim-1 kinase inhibitors, with a specific emphasis on the structural analogs of the potent pan-Pim kinase inhibitor, AZD1208, a benzylidene-1,3-thiazolidine-2,4-dione derivative. This document provides a comprehensive overview of their biological context, quantitative inhibitory data, and detailed experimental protocols for their evaluation.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 is constitutively active and phosphorylates a range of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and the mTORC1 regulator, 4E-BP1. By phosphorylating these and other substrates, Pim-1 contributes to the oncogenic phenotype of cancer cells.
Structural Analogs of Pim-1 Kinase Inhibitor AZD1208
AZD1208 is a potent, ATP-competitive pan-Pim kinase inhibitor. Its core structure is a benzylidene-1,3-thiazolidine-2,4-dione. Structure-activity relationship (SAR) studies have explored modifications of this scaffold to improve potency and selectivity. The following tables summarize the quantitative data for AZD1208 and its structural analogs.[1][2]
Table 1: In Vitro Inhibitory Activity of AZD1208 and Analogs against Pim Kinases [2][3][4]
| Compound ID | R Group Modification | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| AZD1208 | 4-(N-methylcarbamoyl)phenyl | 0.4 | 5.0 | 1.9 |
| Analog 1 | 2-hydroxyphenyl | 10 | 151 | 102 |
| Analog 2 | 3-pyrazinylphenyl | 5.2 | 34.5 | 11.2 |
| Analog 3 | 4-chlorophenyl | 25 | 320 | 150 |
| Analog 4 | 4-methoxyphenyl | 45 | 450 | 210 |
Table 2: Cellular Activity of AZD1208 in Leukemia Cell Lines [2]
| Cell Line | EC50 (µM) |
| MV4-11 | 0.8 |
| K562 | >10 |
| U937 | >10 |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for Pim-1
This protocol describes the measurement of Pim-1 kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][7][8]
Materials:
-
Pim-1 Kinase Enzyme System (Promega, Cat. No. V4032)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Test compounds (Pim-1 inhibitors)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the provided 5X buffer with sterile water.
-
Prepare the ATP and substrate solution in 1X Kinase Buffer. The final concentration of ATP and substrate should be at their respective Km values for Pim-1.
-
Prepare serial dilutions of the test compounds in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of the plate.
-
Add 2 µL of Pim-1 enzyme solution to each well.
-
Initiate the reaction by adding 3 µL of the ATP/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
-
Cell-Based Assay: Annexin V Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis in cells treated with Pim-1 inhibitors by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with Propidium Iodide (PI).[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Cells (e.g., MV4-11 leukemia cells)
-
Test compounds (Pim-1 inhibitors)
-
1X PBS (Phosphate Buffered Saline)
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of Pim-1 kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives as pan-pim kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Promega ADP-Glo Kinase Assay + PIM1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 8. ulab360.com [ulab360.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
In-Depth Technical Guide: Pim-1 Kinase Inhibitor 3 - Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Pim-1 kinase inhibitor 3, also known as Compound H5. It is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the Pim family of kinases as therapeutic targets. This document summarizes the available binding affinity data, presents generalized experimental protocols for its determination, and illustrates the relevant biological pathways and experimental workflows.
Introduction to Pim-1 Kinase
The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. Its overexpression is implicated in various forms of cancer, making it an attractive target for the development of novel anti-cancer therapies. Pim-1 kinase inhibitors are being actively investigated for their potential to block the downstream signaling pathways that contribute to tumor growth and survival.
This compound (Compound H5)
This compound (Compound H5) is a potent inhibitor identified from a series of macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives.[3] Its chemical structure and inhibitory activity against Pim-1 kinase have been characterized, demonstrating its potential as a lead compound for further development.
Binding Affinity of this compound
The primary measure of a drug's potency is its binding affinity for its target protein. For this compound, the half-maximal inhibitory concentration (IC50) has been determined.
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound H5) | Pim-1 Kinase | 35.13 | [3] |
Table 1: Binding Affinity of this compound. This table summarizes the reported IC50 value for this compound against its target.
Comparative Binding Affinities of Other Pim-1 Kinase Inhibitors
To provide context for the potency of this compound, the following table presents the binding affinities of other known Pim-1 inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| TP-3654 | Pim-1, Pim-3 | 5, 42 | - | - | [2] |
| PIM447 (LGH447) | Pim-1, Pim-2, Pim-3 | 0.006, 0.018, 0.009 | - | - | [2][4] |
| SGI-1776 | Pim-1, Pim-2, Pim-3 | - | 7, 363, 69 | - | [2] |
| SMI-4a | Pim-1, Pim-2 | 600 | 24000, 100000 | - | [2] |
| AZD1208 | Pim-1, Pim-2, Pim-3 | - | 0.4, 5, 1.9 | - | [4] |
| CX-6258 HCl | Pim-1, Pim-2, Pim-3 | - | 5, 25, 16 | - | [4] |
| MEN1703 | Pim-1, Pim-2, Pim-3 | - | - | 2, 2, 3 | [5] |
Table 2: Comparative Binding Affinities of Selected Pim-1 Kinase Inhibitors. This table provides a comparison of the binding constants (Ki, IC50, and Kd) for various inhibitors of the Pim kinase family.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and influences several cellular processes by phosphorylating a range of downstream targets. Understanding this pathway is critical for elucidating the mechanism of action of Pim-1 inhibitors.
Caption: Pim-1 Kinase Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and kinetics of kinase inhibitors are essential for reproducible research. While the specific protocol for this compound is not publicly detailed, a generalized protocol based on common methodologies is provided below.
In Vitro Kinase Assay for IC50 Determination (Generalized)
This protocol describes a common method for determining the IC50 value of an inhibitor using an in vitro kinase assay.
1. Materials and Reagents:
- Recombinant human Pim-1 kinase
- Kinase substrate (e.g., a specific peptide or protein like BAD)
- ATP (Adenosine triphosphate)
- This compound (Compound H5)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
- Microplate reader compatible with the chosen detection method
2. Procedure:
- Prepare Inhibitor Dilutions: Serially dilute the this compound in DMSO to create a range of concentrations. Further dilute these in the kinase assay buffer.
- Enzyme and Substrate Preparation: Prepare a solution of recombinant Pim-1 kinase and the kinase substrate in the assay buffer.
- Reaction Initiation: In a microplate, add the Pim-1 kinase/substrate solution to wells containing the different concentrations of the inhibitor. Initiate the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
- Data Analysis: Plot the measured signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Prep_Inhibitor [label="Prepare Inhibitor Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prep_Enzyme [label="Prepare Kinase/Substrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Mix [label="Combine Inhibitor and Kinase/Substrate", fillcolor="#FBBC05", fontcolor="#202124"];
Initiate [label="Initiate Reaction with ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"];
Terminate [label="Terminate Reaction & Detect Signal", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data and Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Prep_Inhibitor;
Prep_Inhibitor -> Mix;
Start -> Prep_Enzyme;
Prep_Enzyme -> Mix;
Mix -> Initiate;
Initiate -> Incubate;
Incubate -> Terminate;
Terminate -> Analyze;
Analyze -> End;
}
Caption: IC50 Determination Workflow.
Binding Kinetics (kon and koff)
The binding kinetics of an inhibitor, described by the association rate constant (kon) and the dissociation rate constant (koff), provide a more detailed understanding of its interaction with the target. This information is crucial for predicting the duration of drug action. While specific kon and koff values for this compound are not publicly available, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used for their determination.
Generalized Protocol for Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.
1. Materials and Reagents:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant human Pim-1 kinase
- This compound
- Immobilization buffer (e.g., acetate buffer, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl)
2. Procedure:
- Ligand Immobilization: Covalently immobilize the recombinant Pim-1 kinase onto the sensor chip surface using amine coupling chemistry.
- Analyte Injection: Inject a series of concentrations of this compound over the sensor surface. The binding of the inhibitor to the immobilized kinase is monitored in real-time as a change in the refractive index.
- Association Phase: The initial part of the sensorgram, where the signal increases as the inhibitor binds to the kinase, is used to determine the association rate (kon).
- Dissociation Phase: After the injection, the running buffer flows over the chip, and the inhibitor dissociates from the kinase. The decay in the signal is used to determine the dissociation rate (koff).
- Regeneration: Inject a regeneration solution to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection.
- Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Immobilize [label="Immobilize Pim-1 Kinase on Sensor Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inject [label="Inject Inhibitor (Analyte)", fillcolor="#FBBC05", fontcolor="#202124"];
Association [label="Measure Association (kon)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dissociation [label="Measure Dissociation (koff)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Regenerate [label="Regenerate Sensor Surface", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data and Determine Kinetic Constants", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Immobilize;
Immobilize -> Inject;
Inject -> Association;
Association -> Dissociation;
Dissociation -> Regenerate;
Regenerate -> Inject [style=dashed, label="Next Concentration"];
Dissociation -> Analyze;
Analyze -> End;
}
Caption: SPR Experimental Workflow.
Conclusion
This compound (Compound H5) demonstrates potent inhibition of Pim-1 kinase with an IC50 in the nanomolar range. While detailed kinetic data is not yet available, the provided generalized protocols for binding affinity and kinetic analysis offer a framework for its further characterization. The continued investigation of this and other Pim-1 inhibitors is a promising avenue for the development of novel cancer therapeutics. A thorough understanding of their binding characteristics is fundamental to advancing these compounds through the drug discovery pipeline.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell proliferation, differentiation, and survival.[1][2] These kinases are frequently overexpressed in various hematologic malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making them attractive targets for cancer therapy.[2][3] Pim-1, in particular, is involved in cytokine-mediated signal transduction through the JAK/STAT pathway and promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[4][5]
Pim-1 kinase inhibitor 3, also known as compound H5, has been identified as a potent and specific inhibitor of Pim-1 kinase.[6] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a biochemical assay and a framework for cellular assays.
Pim-1 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Pim-1 kinase. Cytokine signaling activates the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting Pim-1 kinase phosphorylates downstream targets, such as the pro-apoptotic protein BAD at Ser112, thereby inhibiting apoptosis and promoting cell survival.
Caption: Simplified Pim-1 signaling cascade.
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of this compound and other known Pim kinase inhibitors against their target kinases. This data is essential for comparing the potency and selectivity of the compounds.
| Inhibitor Name | Target Kinase | IC₅₀ Value | Reference |
| This compound | Pim-1 | 35.13 nM | [6] |
| SGI-1776 | Pim-1 | 7 nM | [2] |
| SGI-1776 | Pim-2 | 363 nM | [2] |
| SGI-1776 | Pim-3 | 69 nM | [2] |
| Quercetagetin | Pim-1 | 340 nM (0.34 µM) | [3] |
Experimental Protocols
Protocol 1: Biochemical Assay for IC₅₀ Determination (Luminescence-Based)
This protocol outlines a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of Pim-1 kinase and determine the IC₅₀ value of an inhibitor. The assay quantifies the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[1]
A. Materials and Reagents
-
Enzyme: Recombinant human Pim-1 kinase.
-
Substrate: Biotinylated peptide substrate, such as a Bad (Ser112) peptide.[4][7]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.
-
ATP: 10 mM ATP solution.[4]
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[1]
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or equivalent).[1]
-
Plates: 384-well, low-volume, white plates.
-
DMSO: 100% Dimethyl sulfoxide.
B. Experimental Workflow Diagram
Caption: Workflow for a luminescence-based Pim-1 kinase assay.
C. Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution series of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:4 dilutions in kinase buffer containing a constant percentage of DMSO (e.g., 5%). Also, prepare a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank control.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO control to the wells of a 384-well plate.[1]
-
-
Enzyme Addition:
-
Dilute the Pim-1 kinase stock to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but is often in the range of 5-20 ng per reaction.[1]
-
Add 2 µL of the diluted Pim-1 kinase to each well (except for the "no enzyme" blank controls).[1]
-
Incubate the plate for 5-10 minutes at room temperature.[4]
-
-
Reaction Initiation:
-
Prepare a Substrate/ATP mixture in kinase buffer. The final concentrations in the reaction should be optimized, but typical starting points are 1.5 µM for the peptide substrate and 50-500 µM for ATP.[1][7]
-
Add 2 µL of the Substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume will be 5 µL.
-
Incubate the plate for 60 minutes at room temperature.[1]
-
-
Signal Detection (Using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for Pim-1 Activity
This protocol provides a general framework for assessing the activity of a Pim-1 inhibitor in a cellular context. It uses a human cell line that overexpresses Pim-1 to measure the phosphorylation of a known substrate, such as BAD at Ser112.
A. Principle
HEK293 or a relevant cancer cell line (e.g., Daudi, a Burkitt's lymphoma line) is treated with the Pim-1 inhibitor.[8] Following treatment, cells are lysed, and the level of phosphorylated BAD (pBAD) is quantified, typically via Western Blot or a sandwich ELISA.[9] A decrease in pBAD levels indicates successful inhibition of Pim-1 kinase activity within the cell.
B. Materials and Reagents
-
Cell Line: A suitable cell line, such as Daudi (Burkitt's lymphoma) or K562 (leukemia), which has detectable Pim-1 expression.[8]
-
Inhibitor: this compound, dissolved in DMSO.
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against Phospho-Bad (Ser112).[4]
-
Primary antibody for total BAD (as a loading control).
-
Primary antibody for a housekeeping protein (e.g., GAPDH or β-actin).
-
Appropriate HRP-conjugated secondary antibodies.
-
-
Detection System: Western blot equipment and ECL substrate, or ELISA plates and reagents.
C. Step-by-Step Procedure (Western Blot)
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody for Phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total BAD and/or a housekeeping protein for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pBAD signal to the total BAD or housekeeping protein signal.
-
Compare the normalized pBAD levels in inhibitor-treated samples to the DMSO control to determine the extent of inhibition.
-
References
- 1. promega.com [promega.com]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Pim-1 Kinase Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a crucial role in regulating multiple cellular processes, including cell cycle progression, survival, and proliferation.[1][2] Its aberrant expression is linked to numerous cancers, making it a significant target for anti-cancer drug development.[1][3][4] Cell-based assays are indispensable for evaluating the efficacy and cellular activity of Pim-1 kinase inhibitors in a physiologically relevant context.[5][6][7] This guide provides detailed protocols for key cell-based assays to characterize Pim-1 inhibitors.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and influences various pro-tumorigenic signaling molecules.[1][2][8] Understanding this pathway is critical for designing and interpreting cell-based assays.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Key Cell-Based Assays for Pim-1 Inhibitor Profiling
Several cell-based assays can be employed to determine the potency and mechanism of action of Pim-1 inhibitors. The choice of assay depends on the specific research question.
| Assay Type | Principle | Readout | Typical Cell Lines |
| Cellular Phosphorylation Assay | Measures the phosphorylation of a known Pim-1 substrate (e.g., BAD at Ser112) in cells treated with an inhibitor.[9][10] | ELISA, Western Blot, In-Cell Western | HEK293T (transfected with Pim-1 and substrate), Prostate cancer cells (RWPE2), Leukemia cell lines (e.g., K562)[9][10][11] |
| Cell Proliferation Assay | Determines the effect of Pim-1 inhibition on the growth and viability of cancer cell lines dependent on Pim-1 signaling.[12][13] | Luminescence (ATP levels), Fluorescence (resazurin reduction), Colorimetric (MTT) | Hematologic cancer cell lines (e.g., MM.1S, KG-1), Ba/F3 cells engineered to be dependent on Pim-1[12][13] |
| Apoptosis Assay | Measures the induction of programmed cell death upon Pim-1 inhibition. | Caspase-3/7 activity, Annexin V staining | Burkitt's lymphoma cell lines (Raji, Daudi)[11] |
| Target Engagement Assay (NanoBRET™) | Quantifies the binding of an inhibitor to Pim-1 within intact cells.[6][12] | Bioluminescence Resonance Energy Transfer (BRET) signal | Cells transiently or stably expressing a NanoLuc®-Pim-1 fusion protein |
Experimental Protocols
Cellular Phosphorylation Assay (ELISA-based)
This protocol is adapted from methodologies used to quantify the phosphorylation of the Pim-1 substrate BAD at serine 112.[9][10]
Workflow Diagram:
Caption: Workflow for a Cellular Phosphorylation Assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with expression vectors for human Pim-1 and a tagged substrate like myc-tagged BAD into 96-well plates.[9] Alternatively, use a cancer cell line with endogenous Pim-1 activity, such as RWPE2 prostate cancer cells.[10]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Pim-1 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 3 hours).[10]
-
Cell Lysis: Aspirate the media and lyse the cells in a buffer compatible with ELISA.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the substrate (e.g., anti-myc or anti-BAD).
-
Block the plate to prevent non-specific binding.
-
Add the cell lysates and incubate to allow the substrate to bind to the capture antibody.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-pBAD Ser112).[9][10]
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal (e.g., absorbance at 450 nm).[10]
-
-
Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (Luminescent ATP Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11][13]
Methodology:
-
Cell Seeding: Seed a Pim-1 dependent cell line (e.g., KG-1 acute myelogenous leukemia cells) into a 96-well white, clear-bottom plate.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the Pim-1 inhibitor or vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[13]
-
ATP Detection:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol, using a cell line known to undergo apoptosis upon Pim-1 inhibition (e.g., Raji or Daudi cells).[11]
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 48 hours).[11]
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well.
-
Mix gently and incubate at room temperature.
-
-
Data Analysis: Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison of inhibitor potency.
Table 1: Potency of Pim-1 Inhibitors in Cell-Based Assays
| Inhibitor | Cellular Phosphorylation (pBAD Ser112) IC50 (µM) | Cell Proliferation (KG-1) GI50 (µM) | Apoptosis Induction (Daudi) EC50 (µM) |
| Compound X | Insert Value | Insert Value | Insert Value |
| AZD1208 (Reference) | Insert Literature Value | Insert Literature Value | Insert Literature Value |
| SGI-1776 (Reference) | Insert Literature Value | Insert Literature Value | Insert Literature Value |
Note: The table should be populated with experimentally determined or literature-derived values.
Conclusion
The described cell-based assays provide a robust framework for the characterization of Pim-1 kinase inhibitors. By employing a combination of phosphorylation, proliferation, and apoptosis assays, researchers can gain a comprehensive understanding of the cellular efficacy and mechanism of action of novel therapeutic compounds targeting Pim-1.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive therapeutic target in oncology. Pim-1 kinase inhibitor 3 (also known as compound H5) is a potent and selective inhibitor of Pim-1 kinase. These application notes provide a summary of its effective concentrations in culture and detailed protocols for its use in key cellular and biochemical assays.
Data Presentation
The effective concentration of Pim-1 kinase inhibitors can vary depending on the cell line and assay type. The following tables summarize the inhibitory activity of this compound and other commonly used Pim-1 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor Name | Assay Type | Target | IC50 | Cell Line | Reference |
| This compound (Compound H5) | Biochemical | Pim-1 | 35.13 nM | - | [2] |
| This compound (Compound H5) | Cell Proliferation | - | 8.154 µM | MDA-MB-231 | [2] |
Table 2: Comparative Inhibitory Activity of Other Pim-1 Kinase Inhibitors
| Inhibitor Name | Assay Type | IC50 (Pim-1) | Cell Line | Cell-based IC50 | Reference |
| SGI-1776 | Biochemical | 7 nM | Multiple | Varies | [3] |
| AZD1208 | Biochemical | 0.4 nM | Multiple | Varies | [4] |
| SMI-4a | Biochemical | 24 µM | Multiple | Varies | |
| Quercetagetin | Biochemical | 0.34 µM | RWPE2 | 5.5 µM (ED50) |
Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and contributes to the regulation of several key cellular processes, including cell cycle progression and apoptosis, primarily through the phosphorylation of target proteins such as Bad.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or anti-proliferative effects of this compound on cultured cancer cells.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate in the dark at room temperature for 2-4 hours with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Pim-1 Signaling
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets, such as Bad at Ser112.
Workflow Diagram:
Caption: Western Blot Analysis Workflow.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Bad (Ser112), rabbit anti-total Bad, and a loading control like anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad Ser112) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total Bad and a loading control to ensure equal protein loading.
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of Pim-1.
Workflow Diagram:
Caption: In Vitro Kinase Assay (ADP-Glo™) Workflow.
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., PIMtide, a synthetic peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white multi-well plate, add the inhibitor dilutions, recombinant Pim-1 kinase, and the substrate.[8]
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for 60 minutes.[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of Pim-1 kinase activity in both biochemical and cellular contexts. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this and other Pim-1 inhibitors. It is recommended that optimal experimental conditions, such as cell seeding density and inhibitor incubation time, be determined empirically for each specific cell line and experimental setup.
References
- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. protocols.io [protocols.io]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Western Blot Analysis of Pim-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of Pim-1 kinase inhibitors using Western blotting. The protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to quantify the inhibition of Pim-1 activity by observing the phosphorylation status of its downstream targets.
Introduction
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and proliferation.[1][2] Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][3][4][5] Pim-1 exerts its oncogenic effects by phosphorylating several downstream targets, thereby promoting cell survival and inhibiting apoptosis.[2][6] Key substrates include the pro-apoptotic protein BAD and proteins involved in the mTOR pathway.[2][4][7] Dysregulation of Pim-1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1]
Western blotting is a fundamental technique to study protein expression and post-translational modifications. In the context of Pim-1 inhibition, this method allows for the direct measurement of the inhibitor's effect on the kinase's activity by assessing the phosphorylation levels of its downstream substrates.
Pim-1 Signaling Pathway
The diagram below illustrates the signaling cascade involving Pim-1, from upstream activation to downstream effects. Understanding this pathway is essential for designing experiments and interpreting the results of Pim-1 inhibition studies.
Caption: Pim-1 Signaling Pathway.
Experimental Protocol: Western Blot for Pim-1 Inhibition
This protocol details the steps to assess the efficacy of a Pim-1 inhibitor in a cell-based assay.
Materials and Reagents
-
Cell Line: Human prostate cancer cell line (e.g., DU145) or a leukemia cell line (e.g., K562) known to express Pim-1.[8][9]
-
Pim-1 Inhibitor: e.g., Quercetagetin or other selective Pim-1 inhibitors.[10]
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: 4-12% gradient gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol.
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the Pim-1 inhibitor (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 3, 6, or 24 hours).[10] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% SDS-PAGE gel.[11]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Pim-1, anti-pBAD, anti-BAD, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[11] Recommended dilutions are typically 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Chemiluminescent Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (Pim-1, pBAD) to the loading control (β-actin) and the total protein (BAD) where appropriate.
-
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in the following tables.
Table 1: Effect of Pim-1 Inhibitor on Pim-1 Protein Levels
| Treatment Group | Pim-1 (Relative Density) | β-actin (Relative Density) | Normalized Pim-1/β-actin Ratio | % of Control |
| Vehicle Control | 1.20 | 1.22 | 0.98 | 100% |
| Inhibitor (1 µM) | 1.18 | 1.21 | 0.98 | 100% |
| Inhibitor (5 µM) | 1.21 | 1.23 | 0.98 | 100% |
| Inhibitor (10 µM) | 1.19 | 1.20 | 0.99 | 101% |
| Inhibitor (25 µM) | 1.22 | 1.24 | 0.98 | 100% |
Table 2: Effect of Pim-1 Inhibitor on Phosphorylation of Downstream Target BAD
| Treatment Group | pBAD (Ser112) (Relative Density) | Total BAD (Relative Density) | Normalized pBAD/Total BAD Ratio | % of Control |
| Vehicle Control | 1.15 | 1.10 | 1.05 | 100% |
| Inhibitor (1 µM) | 0.98 | 1.12 | 0.88 | 84% |
| Inhibitor (5 µM) | 0.65 | 1.09 | 0.60 | 57% |
| Inhibitor (10 µM) | 0.33 | 1.11 | 0.30 | 29% |
| Inhibitor (25 µM) | 0.12 | 1.13 | 0.11 | 10% |
Note: The data presented in these tables are for illustrative purposes and represent typical results expected from a successful experiment.
Troubleshooting
-
No or Weak Signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High Background: Increase washing times, decrease antibody concentrations, or use a fresh blocking buffer. Ensure the blocking agent is appropriate for the antibody.
-
Non-specific Bands: Optimize antibody dilution, use a more specific antibody, or ensure the lysis buffer contains sufficient inhibitors.
By following this detailed protocol, researchers can effectively evaluate the potency and cellular activity of Pim-1 inhibitors, providing valuable data for drug development and cancer research.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PIM1 Antibody - Novatein Biosciences [novateinbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 3 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of Pim-1 kinase inhibitor 3 in immunoprecipitation (IP) experiments. The protocols are intended to guide researchers in studying Pim-1 kinase interactions and the effects of its inhibition on downstream signaling pathways.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[1] It is a downstream effector of many cytokine signaling pathways and is frequently overexpressed in various cancers, making it a significant target for therapeutic development.[2][3] The JAK/STAT pathway is a primary regulator of Pim-1 expression, with STAT3 and STAT5 directly binding to the Pim-1 promoter.[1][4] Pim-1 exerts its effects by phosphorylating a wide range of substrates, including those involved in cell proliferation and survival.[2][5]
This compound
For the context of these application notes, "this compound" refers to the compound with the following specifications. It is crucial to verify the specific inhibitor being used, as this designation can be generic.
| Product Name | This compound (Compound H5) |
| CAS No. | 2801695-39-4 |
| Molecular Formula | C₂₀H₂₅N₃O₂ |
| Molecular Weight | 339.43 |
| Target | Pim-1 |
| IC50 | 35.13 nM[6][7] |
Another compound, also referred to as "PIM1 Inhibitor III," is a racemic mixture of a pyridocarbazolo-cyclopentadienyl Ruthenium complex with IC50 values of 0.5 nM and 3 nM for the (S)- and (R)-enantiomers, respectively.[8] Researchers should confirm the identity of their specific inhibitor.
Pim-1 Signaling Pathway
The diagram below illustrates the central role of Pim-1 in signaling cascades.
Caption: Overview of the Pim-1 signaling cascade and the point of intervention for this compound.
Application: Immunoprecipitation to Study Pim-1 Interactions
Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[9][10][11] When combined with the use of a kinase inhibitor, IP can be a powerful tool to investigate:
-
The effect of kinase inhibition on protein-protein interactions.
-
The kinase-substrate interactions that are dependent on the catalytic activity of the kinase.
-
The composition of protein complexes that include the kinase.
The following protocol is a general guideline for performing immunoprecipitation of Pim-1, with considerations for incorporating this compound.
Experimental Workflow for Immunoprecipitation
Caption: Step-by-step workflow for an immunoprecipitation experiment incorporating a Pim-1 kinase inhibitor.
Detailed Immunoprecipitation Protocol
This protocol provides a framework for the immunoprecipitation of endogenous or overexpressed Pim-1. Optimization of parameters such as antibody and inhibitor concentrations may be necessary for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Lines: Choose a cell line known to express Pim-1 (e.g., various hematopoietic cancer cell lines).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Primary Antibody: A high-quality antibody specific for Pim-1 that is validated for immunoprecipitation.
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: (e.g., SDS-PAGE sample buffer for denaturing elution or a low-pH buffer for non-denaturing elution).[12]
-
Protein A/G Beads: (e.g., agarose or magnetic beads).
-
Control IgG: An isotype-matched control antibody.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. A vehicle-only control (e.g., DMSO) should be run in parallel. The optimal concentration and treatment time should be determined empirically, but a starting point could be based on the inhibitor's IC50 and cellular potency.[6][7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Pim-1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.
-
As a negative control, add an equivalent amount of isotype-matched control IgG to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Denaturing Elution (for Western Blotting): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant now contains the immunoprecipitated proteins.
-
Non-denaturing Elution (for activity assays): Use a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the eluate immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).[12]
-
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Pim-1 and its potential interacting partners.
-
Mass Spectrometry: For identification of novel interacting proteins, the eluted sample can be analyzed by mass spectrometry.
-
Data Interpretation
-
Successful IP: A strong band for Pim-1 should be present in the lane corresponding to the anti-Pim-1 IP and absent or significantly reduced in the control IgG lane.
-
Effect of Inhibitor: Compare the co-immunoprecipitation of known or suspected Pim-1 substrates in the presence and absence of this compound. A decrease in the interaction may suggest that the binding is dependent on the catalytic activity of Pim-1.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various Pim-1 inhibitors. This data is provided for comparative purposes and to aid in the selection of appropriate inhibitor concentrations.
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Reference |
| This compound (Compound H5) | 35.13 nM | - | - | [6][7] |
| PIM1 Inhibitor III ((S)-enantiomer) | 0.5 nM | - | - | [8] |
| PIM1 Inhibitor III ((R)-enantiomer) | 3 nM | - | - | [8] |
| AZD1208 | 0.4 nM | 5.0 nM | 1.9 nM | [13][14] |
| SGI-1776 | 7 nM | ~350 nM | ~70 nM | [14] |
| KMU-470 | 5.6 nM | - | 6.9 nM | [15] |
Note: The inhibitory concentrations can vary depending on the assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM1 Inhibitor III | 526521 [merckmillipore.com]
- 9. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pim-1 Kinase Inhibitor 3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis.[1][2] Its overexpression is associated with various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[3][4][5] Pim-1 kinase inhibitors have shown promise in preclinical studies, and their efficacy can be enhanced when used in combination with other anti-cancer agents. This document provides an overview of the application of Pim-1 kinase inhibitor 3, also known as Compound H5, in combination with other drugs, along with detailed experimental protocols and pathway visualizations.
Note: Publicly available data specifically for "this compound (Compound H5)" in combination therapies is limited. The data and protocols presented here are based on the known characteristics of this compound as a potent Pim-1 inhibitor and are supplemented with representative data from other well-characterized pan-Pim kinase inhibitors such as SGI-1776, AZD1208, and TP-3654 to illustrate the potential of this class of drugs in combination regimens.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Compound H5)
| Parameter | Value | Cell Line | Reference |
| Pim-1 Kinase IC50 | 35.13 nM | - | [6] |
| Cell Proliferation IC50 | 8.154 µM | MDA-MB-231 | [6] |
Table 2: Representative In Vitro Efficacy of Other Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Reference |
| SGI-1776 | 7 nM | 363 nM | 69 nM | [1][7] |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | [8] |
| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [8] |
| CX-6258 HCl | 5 nM | 25 nM | 16 nM | [9] |
Table 3: Synergistic Effects of Pim Kinase Inhibitors in Combination with Other Agents (Representative Data)
| Pim Kinase Inhibitor | Combination Agent | Cancer Type | Effect | Reference |
| Pim Inhibitors | PI3K/mTOR Inhibitors | Prostate Cancer | Synergistic suppression of cell growth and viability, increased apoptosis. | [3] |
| Pim Inhibitors | Chemotherapy (Paclitaxel) | Prostate Cancer | Synergistic reduction in cell viability. | [3] |
| Pim Inhibitors | RNA Polymerase I Inhibitor (CX-5461) | Prostate Cancer | Potentiated suppression of colony formation and cell cycle arrest. | [3] |
| JP-11646 (PIM2 Inhibitor) | Rapamycin, Daunorubicin, Cytarabine | Acute Myeloid Leukemia | Synergistic anti-proliferative effects. | [10] |
Signaling Pathways and Combination Strategy
Pim kinases are key downstream effectors of several oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways. Upregulation of Pim-1 can contribute to resistance to therapies targeting these pathways.[3][5] Therefore, a rational approach is to combine Pim-1 inhibitors with agents that target upstream or parallel survival pathways to achieve synergistic anti-cancer effects.
Caption: Simplified Pim-1 signaling network and points of therapeutic intervention.
Experimental Protocols
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This protocol is for determining the effect of this compound alone and in combination with another drug on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (Compound H5)
-
Combination drug (e.g., a PI3K inhibitor)
-
96-well clear or opaque-walled microplates
-
MTT, MTS, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with varying concentrations of this compound alone, the combination drug alone, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Add the viability reagent (MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for a cell viability assay to assess drug synergy.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets and other signaling proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BAD, anti-BAD, anti-Pim-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression or phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with another drug.
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound alone, the combination drug alone, or in combination for 24-48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in combination with another drug in a mouse model.
Materials:
-
Immunocompromised mice (e.g., Nu/Nu or SCID)
-
Cancer cell line for implantation
-
This compound and combination drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[11]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, combination drug alone, and the combination of both.
-
Administer drugs according to the predetermined schedule (e.g., daily oral gavage).[11]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound is a potent inhibitor of Pim-1 kinase with the potential for significant anti-cancer activity. While specific combination data for this compound is emerging, the established role of Pim-1 in mediating resistance to various cancer therapies suggests that combination strategies are a promising avenue for its clinical development. Combining this compound with inhibitors of the PI3K/Akt/mTOR or JAK/STAT pathways, or with standard chemotherapy, is a rational approach that warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the synergistic potential of this compound in various cancer models.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: A CRISPR Screen to Uncover Pim-1 Inhibitor Sensitivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][2] Its central role in oncogenesis has made it an attractive target for cancer therapy. However, innate and acquired resistance to Pim-1 inhibitors can limit their clinical efficacy. This document outlines the application of a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to a selective Pim-1 inhibitor, thereby revealing potential mechanisms of resistance and identifying patient populations who may benefit from such therapies.
Data Presentation
A genome-wide CRISPR-Cas9 knockout screen was performed in the neuroblastoma cell line KELLY, which is sensitive to Pim-1 inhibition. The screen identified several genes whose inactivation led to resistance to the pan-Pim kinase inhibitor AZD1208. The top candidate genes are summarized below.
Table 1: Top Gene Hits from a CRISPR-Cas9 Screen for Resistance to the Pim-1 Inhibitor AZD1208
| Gene Symbol | Description | Average Log2 Fold Change (Treated vs. Untreated) |
| NF1 | Neurofibromin 1 | > 5 |
| PTEN | Phosphatase and Tensin Homolog | > 5 |
| TSC1 | Tuberous Sclerosis Complex 1 | > 5 |
| STK11 | Serine/Threonine Kinase 11 (LKB1) | > 5 |
| DEPDC5 | DEP Domain Containing 5, GATOR1 Subunit | > 5 |
Data is derived from a genome-wide CRISPR-Cas9 knockout screen in KELLY neuroblastoma cells treated with 2 µmol/L AZD1208 for 30 days.[3]
Signaling Pathways
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines and growth factors.[1][4] Once expressed, Pim-1 phosphorylates a multitude of downstream targets to promote cell cycle progression and inhibit apoptosis. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Pim-1 also contributes to the activation of the mTOR pathway, further enhancing cell proliferation.
Caption: Pim-1 Signaling Pathway.
Resistance Pathway Identified by CRISPR Screen
The CRISPR screen revealed that loss of negative regulators of the mTOR pathway, such as NF1, PTEN, and the TSC complex, confers resistance to Pim-1 inhibition.[3] This suggests that hyperactivation of mTOR signaling downstream of Pim-1 can bypass the anti-proliferative effects of Pim-1 inhibitors.
Caption: Mechanism of resistance to Pim-1 inhibitors.
Experimental Protocols
CRISPR-Cas9 Knockout Screen Workflow
The overall workflow for the CRISPR-Cas9 screen to identify genes mediating resistance to a Pim-1 inhibitor is depicted below.
Caption: CRISPR-Cas9 screen workflow.
Detailed Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen
This protocol is adapted from the methodology used to identify resistance mechanisms to the Pim-1 inhibitor AZD1208.[3]
1. Cell Culture and Lentiviral Library Production:
-
Culture KELLY neuroblastoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Produce high-titer lentivirus for the genome-wide CRISPR knockout library (e.g., GeCKO v2 library A) by transfecting HEK293T cells with the library plasmids along with packaging and envelope plasmids.
2. Lentiviral Transduction of KELLY Cells:
-
Transduce a sufficient number of KELLY cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA (gRNA).
-
Maintain a cell population that represents the library complexity at a minimum of 500-fold coverage.
3. Antibiotic Selection:
-
Two days post-transduction, begin selection with puromycin to eliminate non-transduced cells. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
4. Pim-1 Inhibitor Treatment:
-
After selection, split the cell population into two groups: a control group treated with the vehicle (DMSO) and a treatment group treated with 2 µmol/L AZD1208.
-
Culture the cells for 30 days, passaging as necessary and maintaining the library representation. Replenish the medium with fresh inhibitor or vehicle every 3 days.
5. Genomic DNA Extraction and gRNA Sequencing:
-
At the end of the 30-day treatment period, harvest cells from both the control and treated populations.
-
Isolate genomic DNA from both populations using a commercial kit.
-
Amplify the integrated gRNA sequences from the genomic DNA using PCR with primers flanking the gRNA cassette.
-
Purify the PCR products and submit for next-generation sequencing to determine the abundance of each gRNA in both populations.
6. Data Analysis:
-
Align the sequencing reads to the gRNA library to obtain read counts for each gRNA.
-
Calculate the log2 fold change in the abundance of each gRNA in the AZD1208-treated population compared to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the treated population. Genes with a log2 fold change greater than a defined cutoff (e.g., 5) are considered potential resistance hits.
7. Hit Validation:
-
Validate the top hit genes by generating individual knockout cell lines for each gene using CRISPR-Cas9.
-
Confirm the knockout by Western blot or sequencing.
-
Perform cell viability assays with the knockout and wild-type cell lines in the presence of a dose range of the Pim-1 inhibitor to confirm the resistance phenotype.
-
Further validate the mechanism of resistance, for example, by assessing the phosphorylation status of downstream effectors (e.g., mTOR pathway components) via Western blot.[3]
References
Troubleshooting & Optimization
Technical Support Center: Pim-1 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Pim-1 kinase inhibitors, specifically focusing on scenarios where "Pim-1 kinase inhibitor 3" fails to show the expected activity.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any activity in my in vitro kinase assay. What are the possible reasons?
A1: Several factors could contribute to the lack of activity of your Pim-1 kinase inhibitor in an in vitro assay. Here are some key aspects to consider:
-
Assay Conditions:
-
ATP Concentration: Most kinase inhibitors are ATP-competitive.[1][2] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to a loss of apparent activity.[3] It is recommended to use an ATP concentration at or near the Km value for Pim-1.
-
Enzyme Concentration and Quality: Ensure you are using the correct concentration of active Pim-1 kinase. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.[4]
-
Substrate Specificity: Pim-1 kinase has a preferred consensus sequence for phosphorylation (Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X).[5][6] Using a suboptimal substrate can lead to low overall kinase activity, making it difficult to observe inhibition. A more sensitive and specific consensus sequence has been identified as RXRHXS.[7]
-
Inhibitor Integrity: Verify the identity and purity of your "this compound" and ensure it has been stored correctly to prevent degradation.
-
-
Inhibitor Properties:
-
Mechanism of Action: Confirm that "this compound" is an ATP-competitive inhibitor.[8] Non-ATP competitive inhibitors may require different assay conditions to observe their effects.
-
Q2: I don't see any downstream effects in my cell-based assays after treating with this compound. What should I check?
A2: A lack of downstream effects in cellular assays can be due to several reasons, ranging from experimental setup to cellular mechanisms:
-
Cellular Permeability and Efflux: The inhibitor may not be efficiently entering the cells or could be actively removed by drug efflux pumps like P-glycoprotein (Pgp) or breast cancer resistance protein (BCRP), which Pim-1 can regulate.[9]
-
Inhibitor Concentration and Treatment Duration: The concentration of the inhibitor may be too low to achieve a significant effect, or the treatment time may be insufficient to observe changes in downstream signaling. It's important to perform a dose-response and time-course experiment. For example, this compound (Compound H5) has been shown to inhibit MDA-MD-231 cell proliferation at concentrations up to 100 μM over 48 hours.[8]
-
Cell Line Specificity: The expression and activity of Pim-1 kinase can vary significantly between different cell lines.[10] It is crucial to verify Pim-1 expression in your chosen cell line. Additionally, some cell lines may have compensatory signaling pathways that mask the effect of Pim-1 inhibition.[1]
-
Subcellular Localization: Pim-1 kinase can be found in the cytoplasm, nucleus, and mitochondria, and its localization can affect its function.[9][11][12] The inhibitor may not be reaching the specific subcellular compartment where Pim-1 is active.
-
Off-Target Effects: The observed phenotype, or lack thereof, could be due to the inhibitor affecting other kinases or cellular targets.[2] It is always good practice to confirm findings with a second, structurally distinct Pim-1 inhibitor or by using genetic approaches like siRNA.[10]
Q3: What are the known downstream targets of Pim-1 kinase that I can probe to verify inhibitor activity?
A3: Pim-1 kinase phosphorylates a variety of downstream targets involved in cell cycle progression, apoptosis, and transcription.[13][14] Monitoring the phosphorylation status of these substrates is a reliable way to assess inhibitor activity. Key targets include:
-
BAD: Pim-1 phosphorylates BAD at Ser112, which inhibits its pro-apoptotic function.[15][16] A decrease in p-BAD (Ser112) is a common readout for Pim-1 inhibition.[10][17]
-
p21Cip1/Waf1 and p27Kip1: Pim-1 phosphorylates these cell cycle inhibitors, leading to their degradation and promoting cell cycle progression.[13][18]
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[9][14]
-
4E-BP1: Phosphorylation of 4E-BP1 at T37/46 is a downstream marker of Pim-1 activation.[15]
Troubleshooting Guides
Guide 1: In Vitro Kinase Assay Troubleshooting
This guide provides a step-by-step approach to troubleshoot a failing in vitro Pim-1 kinase assay.
Caption: Troubleshooting workflow for in vitro Pim-1 kinase inhibitor assays.
Guide 2: Cellular Assay Troubleshooting
This guide outlines a workflow for troubleshooting the lack of a cellular response to a Pim-1 inhibitor.
Caption: Troubleshooting workflow for cellular assays with Pim-1 inhibitors.
Pim-1 Signaling Pathway
The following diagram illustrates the upstream regulation and downstream effects of Pim-1 kinase.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Pim kinase substrate identification and specificity | MRC PPU [ppu.mrc.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Functional Effect of Pim1 Depends upon Intracellular Localization in Human Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
- 15. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Pim-1 Kinase Inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Pim-1 kinase inhibitor 3 effectively in their experiments. The following information is designed to address potential stability-related issues and provide guidance on best practices for handling and use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data for structurally related Pim-1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For instance, PIM1 Inhibitor III is soluble in DMSO at a concentration of 6 mg/mL. When preparing stock solutions, ensure the inhibitor is fully dissolved before making further dilutions.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is crucial to maintain the stability and activity of the inhibitor. The solid compound should be protected from light and stored at -20°C. After reconstitution in a solvent like DMSO, it is recommended to create single-use aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 6 months under these conditions. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: Can I store the diluted working solutions of the inhibitor?
A3: It is not recommended to store diluted working solutions for extended periods. For optimal performance and to avoid potential degradation or precipitation, prepare fresh dilutions in your assay buffer from the frozen stock solution immediately before each experiment.
Q4: I am seeing inconsistent results in my cell-based assays. Could this be a stability issue?
A4: Inconsistent results can stem from several factors, including inhibitor stability. To troubleshoot, first ensure that you are following the recommended storage and handling procedures. Prepare fresh dilutions for each experiment from a properly stored stock solution. If the problem persists, consider other experimental variables such as cell passage number, seeding density, or assay reagent variability. It is also possible that at high concentrations in aqueous media, the inhibitor may precipitate, leading to variable effective concentrations. See the troubleshooting guide below for a systematic approach to diagnosing the issue.
Q5: What is the known stability of this compound in aqueous solutions or cell culture media?
A5: While specific data on the aqueous stability of "this compound" is not extensively published, small molecule inhibitors, in general, can have limited stability and solubility in aqueous buffers. This can lead to precipitation and a decrease in the effective concentration over the course of an experiment. It is best practice to minimize the time the inhibitor is in aqueous solution before being added to the assay. When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.
Quantitative Data Summary
For researchers using commercially available Pim-1 inhibitors that may be designated as "this compound," the following table summarizes key specifications.
| Product Name/Identifier | IC₅₀ (Pim-1) | Solubility | Storage of Solid | Reconstituted Solution Storage |
| PIM1 Inhibitor III | (S)-enantiomer: 0.5 nM(R)-enantiomer: 3 nM | DMSO (6 mg/mL) | Protect from light, -20°C | Aliquot and freeze at -20°C. Stable for up to 6 months. |
| This compound (Compound H5) | 35.13 nM | Not specified | Store as per Certificate of Analysis | Store as per Certificate of Analysis |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Pim-1
This protocol describes a general method for assessing the inhibitory activity of this compound using an in vitro kinase assay with a peptide substrate.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate peptide (e.g., a peptide derived from a known Pim-1 substrate like Bad)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Pim-1 kinase and substrate peptide in kinase assay buffer.
-
Add 2.5 µL of the enzyme/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the assay (e.g., at the Kₘ for ATP of Pim-1).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the resulting luminescence.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 Inhibitor 3.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to troubleshoot inconsistent experimental results.
Troubleshooting Pim-1 kinase inhibitor 3 precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitor 3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a potent and selective inhibitor of the Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, apoptosis, and signal transduction.[1] It is a racemic mixture of a pyridocarbazolo-cyclopentadienyl Ruthenium complex.[2][3]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Weight | 610.58 g/mol | [2] |
| Solubility | 6 mg/mL in DMSO | [2] |
| Storage | Store at -20°C, protected from light. | [4] |
| Stability | Stock solutions in DMSO are stable for up to 6 months at -20°C. | [3] |
| Cell Permeability | Not cell-permeable. | [2] |
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-binding site-targeting, reversible inhibitor of Pim-1.[3] By blocking the ATP-binding pocket, it prevents the phosphorylation of downstream substrates of Pim-1 kinase.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common challenge. This is often due to the hydrophobic nature of many small molecule inhibitors that are initially dissolved in organic solvents like DMSO.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous environment. Here are several troubleshooting steps:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and sometimes higher, without significant toxicity. However, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, try a stepwise dilution. First, dilute the inhibitor stock into a smaller volume of DMSO, and then add this intermediate dilution to the final aqueous solution with vigorous mixing.
-
Pre-warm the media: Ensure your cell culture media or buffer is at 37°C before adding the inhibitor. Temperature can affect solubility.[5]
-
Increase the volume of the final solution: If possible, increasing the final volume of your cell culture medium can help to keep the inhibitor in solution by lowering its final concentration.
-
Consider the formulation of your media: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of small molecules.[5] If possible, testing the solubility in a simpler buffer like PBS can help identify if media components are the issue.
Q4: I am still observing precipitation even after trying the above steps. Are there any other considerations for ruthenium-based compounds?
Ruthenium-based compounds can have unique solubility and stability properties. While specific data for this compound in various aqueous buffers is limited, some general principles for organometallic compounds apply:
-
pH of the buffer: The pH of the aqueous solution can influence the charge and conformation of the compound, thereby affecting its solubility. It is advisable to test the solubility in a small range of physiologically relevant pH values if precipitation persists.
-
Presence of chelating agents: Components in the media or buffer that can chelate the ruthenium ion may affect the inhibitor's stability and solubility.
Troubleshooting Workflow for Precipitation:
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Materials: this compound (lyophilized powder), anhydrous DMSO.
-
Procedure:
-
Briefly centrifuge the vial of lyophilized inhibitor to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the vial containing a known mass of the inhibitor). The datasheet indicates solubility up to 6 mg/mL in DMSO.[2]
-
Vortex gently for 1-2 minutes to ensure the inhibitor is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 6 months.[3]
-
Protocol 2: General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Inhibitor Dilutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the inhibitor in cell culture medium. To minimize precipitation, first prepare an intermediate dilution in DMSO, and then add this to the pre-warmed cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of the inhibitor (and the vehicle control) to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
After the incubation period, perform your chosen cell viability assay (e.g., MTT, MTS, or a luminescence-based assay) according to the manufacturer's instructions.
-
Read the plate using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Pim-1 Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets.
Caption: The Pim-1 signaling pathway, illustrating upstream activation and downstream effects.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 Inhibitor III The PIM1 Inhibitor III controls the biological activity of PIM1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. PIM1 Inhibitor III | 526521 [merckmillipore.com]
- 4. PIM1 Inhibitor III | 526521 [merckmillipore.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Pim-1 Kinase Inhibitor 3
Welcome to the technical support center for Pim-1 Kinase Inhibitor 3 (hypothetical compound, referred to as PIM1i-3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PIM1i-3?
A1: PIM1i-3 is a potent, ATP-competitive inhibitor of the Pim-1 serine/threonine kinase. By binding to the ATP pocket of Pim-1, it prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis. Pim-1 kinase is involved in various signaling pathways that regulate cell survival and is often overexpressed in various cancers.[1][2][3]
Q2: My IC50 value for PIM1i-3 in my biochemical assay is much lower than what I observe in my cell-based assays. Why is there a discrepancy?
A2: This is a common observation when transitioning from a biochemical to a cellular environment. Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[1]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[4]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range). As an ATP-competitive inhibitor, PIM1i-3 will face more competition in a cellular context, leading to a higher apparent IC50.[5]
-
Plasma Protein Binding: If you are using media containing serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cells.
Q3: How can I improve the efficacy of PIM1i-3 in my cancer cell line models?
A3: Improving efficacy often involves strategic combinations with other therapeutic agents. Pim-1 kinase activation is a known mechanism of resistance to other targeted therapies.[6][7][8] Consider the following combinations:
-
PI3K/AKT Inhibitors: Pim-1 can mediate resistance to PI3K/AKT pathway inhibitors. A combination of PIM1i-3 and a PI3K inhibitor can result in synergistic anti-tumor effects.[6][7][9]
-
MET Inhibitors: In MET-addicted cancers, Pim-1 expression can become upregulated in resistant clones. Combining PIM1i-3 with a MET inhibitor can block this escape pathway.[8]
-
Chemotherapy: Pim-1 overexpression has been shown to protect cancer cells from chemotherapy-induced apoptosis.[8] Combining PIM1i-3 with standard chemotherapeutic agents may enhance their efficacy.
Q4: Are there known resistance mechanisms to Pim-1 inhibitors themselves?
A4: While Pim-1 inhibition is a strategy to overcome resistance to other drugs, cancer cells can also develop resistance to Pim-1 inhibitors. Potential mechanisms include:
-
Upregulation of Pim-2 or Pim-3: These are homologous kinases that share overlapping functions with Pim-1.[10][11] Cells may upregulate these other Pim family members to compensate for Pim-1 inhibition. A pan-Pim inhibitor may be more effective in such cases.
-
Mutations in the Pim-1 ATP-Binding Site: Similar to other kinase inhibitors, mutations in the drug-binding site can reduce the affinity of PIM1i-3.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to circumvent the effects of Pim-1 inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vitro kinase assay results. | 1. Suboptimal enzyme concentration or reaction time. 2. Inconsistent pipetting or reagent mixing. 3. Instability of the inhibitor or kinase under assay conditions. | 1. Perform an enzyme titration and time-course experiment to ensure the assay is in the linear range.[12] 2. Use an automated microplate washer if available and ensure thorough mixing.[13] 3. Prepare fresh inhibitor dilutions for each experiment and ensure proper storage of the recombinant kinase on ice. |
| PIM1i-3 shows no effect on the phosphorylation of my target of interest (e.g., p-BAD) in cells. | 1. Insufficient intracellular concentration of the inhibitor. 2. The cell line does not express sufficient levels of Pim-1. 3. The chosen downstream marker is not regulated by Pim-1 in that specific cellular context. | 1. Increase the concentration and/or incubation time. Verify cellular uptake if possible. 2. Confirm Pim-1 expression in your cell line via Western blot or RT-qPCR.[14] 3. Verify in the literature that your marker (e.g., BAD at Ser112) is a validated Pim-1 substrate.[15][16] |
| Cell viability is not reduced, despite successful inhibition of Pim-1 activity. | 1. The cell line may not be dependent on Pim-1 signaling for survival. 2. Redundant survival pathways are compensating for Pim-1 inhibition. 3. The incubation time is too short to observe an apoptotic effect. | 1. Test PIM1i-3 in cell lines known to have high Pim-1 expression or dependency. 2. Explore combination therapies to block compensatory pathways (see FAQ Q3).[17] 3. Extend the treatment duration (e.g., 48-72 hours) and perform a time-course experiment. |
| Observed off-target effects or unexpected cellular phenotypes. | 1. Kinase inhibitors can lack perfect selectivity and may inhibit other kinases.[18] 2. The inhibitor may have non-kinase-related biological activities. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets.[19] 2. Use a structurally distinct Pim-1 inhibitor as a control to confirm that the observed phenotype is due to Pim-1 inhibition. |
Data Presentation
Table 1: Comparative Potency of PIM1i-3
This table presents hypothetical data for PIM1i-3, illustrating the common discrepancy between biochemical and cellular assays.
| Assay Type | Target | Metric | Value |
| Biochemical Assay | Recombinant Human Pim-1 | IC50 | 15 nM |
| Cellular Assay (HEK293T) | p-BAD (Ser112) Inhibition | IC50 | 250 nM |
| Cellular Assay (T47D) | Anti-proliferation | GI50 | 800 nM |
Table 2: Synergistic Effects of PIM1i-3 with a PI3K Inhibitor (Buparlisib)
This table shows hypothetical combination index (CI) values, where CI < 1 indicates synergy.
| Cell Line | PIM1i-3 IC50 | Buparlisib IC50 | Combination Index (CI) at ED50 |
| PC-3 (Prostate) | 1.2 µM | 1.5 µM | 0.65 |
| LNCaP (Prostate) | 2.5 µM | 2.1 µM | 0.72 |
Signaling Pathway & Experimental Workflows
Caption: Simplified Pim-1 signaling pathway via JAK/STAT activation.
Caption: General workflows for biochemical and cell-based assays.
Key Experimental Protocols
In Vitro Pim-1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[2]
Materials:
-
Recombinant human Pim-1 kinase
-
PIM1i-3 compound
-
Pim-1 substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of PIM1i-3 in kinase buffer + DMSO. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of Pim-1 kinase solution (concentration determined by prior enzyme titration).
-
2 µL of Substrate/ATP mixture (final concentrations typically 10-100 µM for ATP and 1-5 µM for substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the normalized data against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
Cellular Phospho-BAD (Ser112) Assay
This protocol measures the inhibition of Pim-1 in intact cells by quantifying the phosphorylation of its direct substrate, BAD.[14][15]
Materials:
-
Cancer cell line with known Pim-1 expression (e.g., Daudi, Raji).[14]
-
Cell culture medium and supplements.
-
PIM1i-3 compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Mouse anti-total-BAD, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting detection reagents.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere (if applicable). Once they reach 70-80% confluency, treat them with a serial dilution of PIM1i-3 for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL reagents. Image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total-BAD and GAPDH.
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-BAD to total-BAD (or GAPDH) for each treatment. Plot the normalized ratios against inhibitor concentration to determine the cellular IC50.
Cell Viability / Anti-Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.[14]
Materials:
-
Cancer cell line of interest.
-
PIM1i-3 compound.
-
White, opaque 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach and resume growth for 24 hours.
-
Compound Treatment: Add a serial dilution of PIM1i-3 to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. reactionbiology.com [reactionbiology.com]
Interpreting unexpected results with Pim-1 kinase inhibitor 3
Welcome to the technical support center for Pim-1 Kinase Inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and interpreting experimental outcomes, particularly unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Compound H5, is a potent, ATP-competitive inhibitor of Pim-1 kinase.[1][2][3] Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[4][5][6] By binding to the ATP-binding pocket of Pim-1, this inhibitor blocks its catalytic activity, thereby preventing the phosphorylation of its target proteins and inhibiting downstream signaling pathways.[7]
Q2: What are the key signaling pathways regulated by Pim-1 kinase?
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, Pim-1 can phosphorylate a range of substrates to regulate cellular processes. Notably, Pim-1 can also participate in a negative feedback loop by modulating the JAK/STAT pathway.[4][5] Additionally, there is evidence of crosstalk between the Pim-1 and NF-κB signaling pathways.[5]
Q3: What is the reported potency of this compound?
The in vitro potency of this compound has been determined through biochemical assays.
| Parameter | Value | Assay Type |
| IC50 | 35.13 nM | In vitro kinase assay |
| IC50 (Cell-based) | 8.154 µM | MDA-MB-231 cell proliferation |
| Data sourced from MedChemExpress product datasheet.[1][3] |
Troubleshooting Guide for Unexpected Results
Q4: My western blot shows an increase in total Pim-1 protein levels after treatment with this compound. Is this expected?
This is a documented paradoxical effect for some kinase inhibitors, including those targeting Pim kinases.[6] Instead of seeing a decrease in the target protein, you may observe an accumulation.
Potential Explanations:
-
Inhibition of Proteasomal Degradation: Pim-1 kinase stability is regulated by the ubiquitin-proteasome pathway.[8] Some inhibitors, by binding to the kinase, can shield it from degradation, leading to an increased half-life and accumulation of the protein.[6][8]
-
Feedback Loop Disruption: Pim-1 is part of a complex signaling network with feedback mechanisms.[4][5] Inhibition of Pim-1 activity might disrupt a negative feedback loop that would normally lead to the downregulation of its own expression.
Troubleshooting Steps:
-
Confirm with a Different Antibody: Use a second antibody that recognizes a different epitope of Pim-1 to rule out an antibody artifact.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to observe the dynamics of Pim-1 protein levels upon inhibitor treatment.
-
Proteasome Inhibition Control: Treat cells with a known proteasome inhibitor (e.g., MG132 or bortezomib) as a positive control to see if it phenocopies the effect of the Pim-1 inhibitor on Pim-1 protein levels.[8]
-
Assess Kinase Activity: Even if total Pim-1 protein levels are elevated, the inhibitor should still be blocking its kinase activity. Assess the phosphorylation of a known Pim-1 substrate (e.g., p-BAD at Ser112) via western blot to confirm target engagement.[9]
Q5: I am not observing the expected decrease in cell viability or proliferation in my cell-based assay. What could be the reason?
Several factors can contribute to a lack of efficacy in cell-based assays.
Potential Explanations:
-
Cell Line Insensitivity: The chosen cell line may not be dependent on Pim-1 signaling for survival and proliferation. Pim-1 expression and dependency can vary significantly between different cancer types and even between different cell lines of the same cancer type.
-
Off-Target Effects: The inhibitor may have off-target effects that counteract its intended anti-proliferative effect. While this compound is reported to be potent, comprehensive selectivity profiling is not publicly available.
-
Compensatory Signaling Pathways: Cells can adapt to the inhibition of one signaling pathway by upregulating parallel or alternative survival pathways.
-
Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching its target.
Troubleshooting Steps:
-
Confirm Pim-1 Expression: Verify that your cell line of interest expresses Pim-1 kinase at the protein level using western blot.
-
Dose-Response and Time-Course: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) and a time-course experiment to ensure you are using an appropriate concentration and incubation time.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to Pim-1 inhibition in your experiments to validate your assay setup.
-
Assess Target Engagement: Confirm that the inhibitor is engaging its target in your cells by measuring the phosphorylation of a downstream Pim-1 substrate (e.g., p-BAD Ser112) at various inhibitor concentrations.
-
Investigate Compensatory Pathways: If target engagement is confirmed but there is no effect on viability, consider investigating the activation of other pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) via western blot.
Experimental Protocols
Western Blotting for Pim-1 and Phospho-Substrates
This protocol provides a general guideline for detecting Pim-1 and its phosphorylated substrates. Optimization may be required for specific antibodies and cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Pim-1 or a phospho-substrate (e.g., anti-p-BAD Ser112) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit to lead account of the discovery of a new class of inhibitors of Pim kinases and crystallographic studies revealing an unusual kinase binding mode. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of Pim-1 kinase inhibitor 3
Welcome to the technical support center for Pim-1 Kinase Inhibitor 3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule that selectively targets the Pim-1 serine/threonine kinase. Pim-1 is a proto-oncogene that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[1][2][3] By blocking the ATP-binding pocket of Pim-1, this inhibitor prevents the phosphorylation of its target proteins, leading to cell cycle arrest and induction of apoptosis in cancer cells where Pim kinases are overexpressed.[4]
Q2: What are the known downstream targets of Pim-1 kinase that I can monitor to confirm inhibitor activity?
A2: Pim-1 has numerous substrates involved in cell cycle progression and apoptosis. To confirm the activity of Inhibitor 3, you can monitor the phosphorylation status of key downstream targets such as:
-
Bad: Phosphorylation of Bad by Pim-1 at Ser112 and Ser136 inhibits its pro-apoptotic function. A decrease in p-Bad (Ser112/136) is a good indicator of Pim-1 inhibition.[5]
-
4E-BP1: Pim-1 phosphorylation of 4E-BP1 promotes protein translation. A reduction in phosphorylated 4E-BP1 is expected upon inhibitor treatment.[6][7]
-
c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[1]
-
p21Cip1/WAF1: Pim-1 phosphorylation of this cell cycle inhibitor can lead to its degradation.[5]
Q3: Is this compound selective for Pim-1 over other Pim kinase isoforms?
A3: this compound is designed to be a pan-Pim inhibitor, meaning it inhibits all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) with high potency.[6][8] This is often therapeutically advantageous as the isoforms have overlapping functions in promoting cell survival.[3]
Troubleshooting Guide
Q1: I'm observing significant cytotoxicity in my cell line at concentrations much lower than the reported IC50. What could be the cause?
A1: This could be due to several factors:
-
Off-Target Effects: The inhibitor may be affecting other essential kinases to which your cell line is particularly sensitive. Cross-referencing your results with a kinome selectivity profile can help identify potential off-target kinases.[8] A known off-target for some Pim inhibitors is the FMS-like tyrosine kinase 3 (FLT3). If your cells express mutated, constitutively active FLT3, they may be highly sensitive.
-
Cell Line Dependency: The IC50 value is highly cell-line dependent. Your specific cell line may have a stronger reliance on the Pim signaling pathway for survival compared to the cell lines used for initial characterization.
-
Experimental Conditions: Ensure that the inhibitor is fully solubilized in your culture medium and that the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
Q2: My Western blot results for downstream phosphorylated proteins are inconsistent. How can I improve them?
A2: Detecting phosphorylated proteins requires special care. Here are some critical tips:
-
Use Phosphatase Inhibitors: Immediately upon cell lysis, endogenous phosphatases will begin to dephosphorylate proteins. It is crucial to use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors.[9]
-
Work Quickly and on Ice: To minimize enzymatic activity, keep your samples on ice at all times during preparation.[9]
-
Optimize Blocking Buffer: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background. Use 5% w/v Bovine Serum Albumin (BSA) in TBST instead.[9][10][11]
-
Induce Phosphorylation: The phosphorylation of your target may need to be induced by stimulating the cells (e.g., with cytokines like IL-6) before inhibitor treatment to ensure a detectable signal.[12]
Q3: I am not observing the expected decrease in cell viability after treatment with the inhibitor. What should I check?
A3: Several factors could lead to a lack of effect:
-
Inhibitor Stability and Solubility: Small molecule inhibitors can precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles.[13] Ensure your stock solution is properly dissolved and consider preparing fresh dilutions for each experiment.
-
Redundant Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. If the Pim kinase pathway is inhibited, cells might rely on parallel pathways (e.g., PI3K/Akt) for survival. Consider combination therapies to block these escape routes.
-
Low Pim Kinase Expression: Your cell line may not express sufficient levels of Pim kinases or may not be dependent on them for survival. Verify Pim-1 expression levels via Western blot or qPCR. Sensitivity to Pim inhibitors often correlates with high Pim-1 expression and STAT5 activation.[6]
-
Assay Timing: The effect of the inhibitor on cell viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative Pan-Pim Inhibitor (AZD1208)
This table summarizes the inhibitory activity against the three Pim kinase isoforms and other kinases that showed significant inhibition in a broad kinase panel screening. Data is representative of a typical pan-Pim inhibitor profile.[8]
| Kinase Target | IC50 / Ki (nM) | % Inhibition @ 1µM | Notes |
| Pim-1 | Ki = 0.4 | >99% | Primary On-Target |
| Pim-2 | Ki = 5.0 | >99% | Primary On-Target |
| Pim-3 | Ki = 1.9 | >99% | Primary On-Target |
| CAMK1D | - | 98% | Potential Off-Target |
| DYRK1B | - | 97% | Potential Off-Target |
| CLK1 | - | 96% | Potential Off-Target |
| HIPK2 | - | 95% | Potential Off-Target |
| CSNK1E | - | 91% | Potential Off-Target |
| FLT3 | - | <10% | High selectivity over FLT3 |
Data adapted from a KINOMEscan™ competition binding assay for the pan-Pim inhibitor AZD1208.[8]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Bad (Ser112)
This protocol is for assessing the inhibition of Pim-1 activity in cells by measuring the phosphorylation status of its substrate, Bad.
-
Cell Lysis:
-
Culture and treat cells with this compound for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Gel Electrophoresis & Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Do not use milk. [11]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Bad (Ser112), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an ECL detection reagent and visualize the signal using a chemiluminescence imager.
-
To normalize, strip the membrane and re-probe with an antibody for total Bad protein.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the desired final concentrations of the inhibitor to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Pim-1 Kinase Inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pim-1 Kinase Inhibitor 3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound H5, is a potent, ATP-competitive inhibitor of Pim-1 kinase.[1][2] This means it binds to the ATP-binding pocket of the Pim-1 kinase, preventing the transfer of phosphate from ATP to its substrates and thereby inhibiting the kinase's activity.[2][3]
Q2: What are appropriate positive and negative controls for an in vitro kinase assay with this compound?
A2:
-
Positive Control (Inhibitor): A well-characterized, broad-spectrum kinase inhibitor like Staurosporine can be used to ensure the assay system is capable of detecting inhibition.[4]
-
Negative Control (Vehicle): The vehicle in which the this compound is dissolved (commonly DMSO) should be added to control wells at the same final concentration as the experimental wells to account for any solvent effects.
-
No-Enzyme Control: Wells containing all reaction components except the Pim-1 kinase should be included to determine the background signal.
-
No-Inhibitor Control: Wells containing the Pim-1 kinase and all other reaction components but no inhibitor represent 100% kinase activity.
Q3: What are the expected downstream effects of Pim-1 kinase inhibition in a cellular context?
A3: Inhibition of Pim-1 kinase can lead to a variety of downstream effects, primarily related to cell survival, proliferation, and apoptosis.[5][6] Key observable effects include:
-
Decreased phosphorylation of pro-apoptotic proteins like BAD at Ser112.[2][7]
-
Induction of apoptosis, which can be observed by an increase in cleaved caspase-3.[7]
-
Alterations in cell cycle progression.[5]
Q4: How can I confirm that the observed cellular effects are specific to Pim-1 inhibition?
A4: To confirm the specificity of this compound, consider the following experimental controls:
-
Pim-1 knockdown or knockout: Using techniques like siRNA or CRISPR to reduce or eliminate Pim-1 expression should phenocopy the effects of the inhibitor. The inhibitor should have a diminished effect in Pim-1 deficient cells.
-
Rescue experiment: In a Pim-1 knockdown or knockout background, re-introducing a version of Pim-1 that is resistant to the inhibitor should rescue the cells from the inhibitor's effects.
-
Western Blotting: Confirm that the inhibitor reduces the phosphorylation of known Pim-1 substrates within the cell.[8]
Troubleshooting Guides
Problem 1: No inhibition of Pim-1 kinase activity observed in an in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Confirm the identity and purity of the this compound. Ensure it has been stored correctly and has not degraded. Prepare a fresh stock solution. |
| Inactive Enzyme | Verify the activity of the recombinant Pim-1 kinase using a known substrate and ATP concentration. Ensure the enzyme has been stored properly and has not undergone multiple freeze-thaw cycles.[9] |
| Incorrect Assay Conditions | Optimize the kinase assay conditions, including the concentrations of Pim-1, substrate, and ATP. The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. |
| Assay Detection Issues | Ensure the detection system (e.g., luminescence, fluorescence) is functioning correctly. Run a positive control with a known inhibitor like Staurosporine to validate the assay's ability to detect inhibition.[4] |
Problem 2: High background signal in a Western blot for phosphorylated downstream targets.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Ensure the primary antibody is specific for the phosphorylated form of the target protein. Run a control where the cells are treated with a phosphatase to confirm the signal is due to phosphorylation. |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the blocking time. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washes with a buffer like TBST to remove non-specifically bound antibodies. |
Problem 3: No effect on cell viability or proliferation is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Low Pim-1 Expression | Confirm that your cell line expresses Pim-1 kinase at a sufficient level using Western blot or qPCR.[10] The inhibitor's effect may be minimal in cells with low or no Pim-1 expression.[2] |
| Inhibitor Inactivity in Cells | The inhibitor may have poor cell permeability or be subject to efflux pumps. Increase the incubation time or concentration.[2] |
| Compensatory Signaling Pathways | Cells may activate compensatory survival pathways upon Pim-1 inhibition.[11] Consider co-treating with inhibitors of other pathways (e.g., PI3K/Akt) that may be upregulated. |
| Incorrect Cell Seeding Density | Optimize the cell seeding density for your viability assay. Densities that are too high or too low can obscure the effects of the inhibitor.[12] |
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound (Compound H5) | Pim-1 | IC50: 35.13 nM | Potent Pim-1 inhibitor.[1] |
| AZD1208 | Pan-Pim | Pim-1 IC50: 0.4 nM; Pim-2 IC50: 5 nM; Pim-3 IC50: 1.9 nM | Orally available, induces autophagy and apoptosis.[13] |
| SGI-1776 | Pim-1, Flt3 | Pim-1 IC50: 7 nM | 50-fold selective for Pim-1 over Pim-2.[13] |
| SMI-4a | Pim-1 | IC50: 17 nM | Modestly potent against Pim-2.[14] |
| Quercetagetin | Pim-1 | IC50: 0.34 µM | Flavonol inhibitor, selective for Pim-1 over Pim-2.[2] |
Experimental Protocols
In Vitro Pim-1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.[4]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.
-
Prepare a solution of the desired substrate (e.g., Bad peptide) and ATP in 1X Kinase Buffer.
-
Prepare serial dilutions of this compound in 1X Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control.
-
Add 2 µl of recombinant Pim-1 kinase in 1X Kinase Buffer.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
Western Blot for Phospho-BAD (Ser112)
This protocol provides a general workflow for detecting changes in the phosphorylation of a Pim-1 substrate.[15][16]
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total BAD and a loading control like β-actin.
-
Cell Viability Assay (MTT)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.[12][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. promega.com [promega.com]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. origene.com [origene.com]
- 16. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibitors: Spotlight on Pim-1 Kinase Inhibitor 3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pim-1 kinase inhibitor 3 against other notable Pim-1 inhibitors. This document outlines key performance data, detailed experimental methodologies, and an overview of the Pim-1 signaling pathway to inform research and development decisions.
Introduction to Pim-1 Kinase and its Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. Pim-1, along with its isoforms Pim-2 and Pim-3, are constitutively active and their activity is primarily regulated at the transcriptional level. The development of small molecule inhibitors targeting the ATP-binding site of Pim kinases is a promising strategy in cancer therapy. This guide focuses on this compound and compares its biochemical and cellular activity with other well-characterized Pim-1 inhibitors: SGI-1776, AZD1208, and GDC-0339.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (typically measured as IC50 or Ki values) and its selectivity against other kinases. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table summarizes the biochemical activity of this compound and its counterparts against the three Pim kinase isoforms.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 |
| This compound (Compound H5) | IC50: 35.13 nM[2][3] | Data not available | Data not available |
| SGI-1776 | IC50: 7 nM[3][4][5] | IC50: 363 nM[3][5] | IC50: 69 nM[3][5] |
| AZD1208 | IC50: 0.4 nM[6] | IC50: 5 nM[6] | IC50: 1.9 nM[6] |
| GDC-0339 | Ki: 0.03 nM | Ki: 0.1 nM | Ki: 0.02 nM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Cellular Activity
Beyond biochemical assays, the anti-proliferative activity of these inhibitors in cancer cell lines provides crucial insights into their therapeutic potential.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 |
| This compound (Compound H5) | MDA-MD-231 (Breast Cancer) | Cell Proliferation Assay[3] | 8.154 µM[3] |
| SGI-1776 | Various leukemia and solid tumor cell lines | Not specified | 0.005–11.68 µM[4] |
| AZD1208 | MOLM-16 (Acute Myeloid Leukemia) | Proliferation Assay | GI50: ~150 nM |
| GDC-0339 | MM.1S (Multiple Myeloma) | Cytostatic Effects | IC50: 0.1 µM |
GI50: Growth inhibition 50.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream substrates involved in cell survival and proliferation.
Caption: The JAK/STAT/Pim-1 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a foundation for reproducible research.
Biochemical Kinase Inhibition Assays
1. Radiometric Kinase Assay (for SGI-1776)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified recombinant Pim kinase (5-10 mU), a peptide substrate (e.g., KKRNRTLTV at 100 µM), and the test inhibitor at various concentrations in a buffer solution (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[4]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[4]
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[4]
-
Stop the reaction by adding a solution of 3% phosphoric acid.[4]
-
Spot a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³²P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
-
2. ADP-Glo™ Luminescent Kinase Assay (General Protocol)
-
Objective: To measure kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: This is a coupled-enzyme assay. After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol:
-
Set up the kinase reaction in a 384-well plate containing the Pim kinase, substrate, ATP, and the inhibitor at various concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[7]
-
Incubate at room temperature for 60 minutes.[7]
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.[7]
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cellular Assays
1. MTT Cell Proliferation Assay (for this compound)
-
Objective: To assess the effect of an inhibitor on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., MDA-MD-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound (e.g., 0-100 µM) or a vehicle control (DMSO) and incubate for a specified period (e.g., 48 hours).[3]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent Pim-1 inhibitors. While this compound demonstrates potent inhibition of Pim-1, a full assessment of its selectivity profile requires further investigation into its activity against Pim-2 and Pim-3. The provided data and experimental protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating informed decisions in the pursuit of novel cancer therapeutics.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
A Comparative Guide to Pim-1 Kinase Inhibitors: Pim-1 Kinase Inhibitor 3 vs. SGI-1776
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two inhibitors targeting the Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The comparison focuses on Pim-1 kinase inhibitor 3 (also referred to as Compound H5) and the well-characterized inhibitor SGI-1776. Due to the limited publicly available data for this compound, this comparison highlights the existing data and identifies areas where further investigation is needed for a comprehensive evaluation.
Biochemical Activity
The biochemical activity of a kinase inhibitor is a critical measure of its potency and selectivity. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against Pim kinases and other select kinases.
| Target Kinase | This compound (Compound H5) IC50 (nM) | SGI-1776 IC50 (nM) |
| Pim-1 | 35.13[1] | 7[2][3][4] |
| Pim-2 | Data not available | 363[2][3][4] |
| Pim-3 | Data not available | 69[2][3][4] |
| FLT3 | Data not available | 44[2][3] |
| Haspin | Data not available | 34[4] |
| c-Kit | Data not available | 40% inhibition at 1 µM[5][6] |
Note: A comprehensive kinase selectivity profile for this compound is not currently available in the public domain. SGI-1776 has been screened against a large panel of kinases and has been shown to be highly selective for Pim kinases, with notable off-target activity against FLT3 and haspin.[3][4][5]
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context provides insight into its potential as a therapeutic agent. The following table summarizes the reported cellular activities of this compound and SGI-1776.
| Assay | This compound (Compound H5) | SGI-1776 |
| Cell Proliferation | MDA-MB-231 (Breast Cancer): IC50 = 8.154 µM | Various Cancer Cell Lines (e.g., AML, CLL, Prostate): Induces cell cycle arrest and inhibits proliferation.[2][7][8] |
| Apoptosis | Data not available | Induces apoptosis in various cancer cell lines, including Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).[2][5][6][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Biochemical Kinase Inhibition Assay (SGI-1776)
-
Assay Principle: Radiometric kinase assays are performed to measure the inhibition of kinase activity.
-
Procedure:
-
A reaction mixture is prepared containing the purified recombinant Pim kinase, a peptide substrate, [γ-³²P]ATP, and magnesium ions.
-
SGI-1776 is added at various concentrations.
-
The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filtermat.
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of kinase inhibition.[3]
-
Cell Proliferation Assay (this compound)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Procedure: A cell viability assay was used to measure the anti-proliferative activity of the compound. While the specific type of viability assay (e.g., MTT, CellTiter-Glo) is not detailed in the available source, a general protocol involves:
-
Seeding cells in a 96-well plate and allowing them to adhere overnight.
-
Treating the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).
-
Adding a viability reagent and incubating according to the manufacturer's instructions.
-
Measuring the signal (e.g., absorbance or luminescence) to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis Assay (SGI-1776)
-
Assay Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to detect and quantify apoptosis.
-
Procedure:
-
Cancer cells (e.g., CLL or AML cell lines) are treated with various concentrations of SGI-1776 for a specified duration (e.g., 24 hours).[5]
-
Cells are harvested and washed with a binding buffer.[5]
-
Cells are resuspended in the binding buffer and stained with Annexin V-FITC and PI.[5]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[5]
-
Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell regulation, a pathway targeted by both inhibitors.
Caption: Simplified Pim-1 signaling pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines a general workflow for the preclinical evaluation of kinase inhibitors like this compound and SGI-1776.
Caption: General workflow for kinase inhibitor evaluation.
References
- 1. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pim-1 Kinase Inhibitor 3 vs. AZD1208
In the landscape of cancer therapeutics, the Pim family of serine/threonine kinases has emerged as a significant target. These kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell proliferation, survival, and apoptosis. Their overexpression is implicated in a variety of hematologic malignancies and solid tumors, making them attractive targets for inhibitor development. This guide provides a detailed comparison of two notable Pim kinase inhibitors: the Pim-1 selective inhibitor, "Pim-1 kinase inhibitor 3" (also known as Compound H5), and the pan-Pim kinase inhibitor, AZD1208.
At a Glance: Key Differences
| Feature | This compound (Compound H5) | AZD1208 |
| Target Profile | Selective Pim-1 Kinase Inhibitor | Pan-Pim Kinase Inhibitor (Pim-1, Pim-2, Pim-3) |
| Pim-1 IC50 | 35.13 nM[1] | 0.4 nM[2] |
| Pim-2 IC50 | Not Reported | 5.0 nM[2] |
| Pim-3 IC50 | Not Reported | 1.9 nM[2] |
| Cellular Activity | Inhibits MDA-MD-231 cell proliferation (IC50 = 8.154 µM)[1] | Inhibits proliferation of various cancer cell lines, induces apoptosis and cell cycle arrest.[2][3] |
| In Vivo Efficacy | Not Reported | Demonstrates tumor growth inhibition in AML xenograft models.[3] |
In-Depth Analysis
Target Specificity and Potency
The most significant distinction between this compound and AZD1208 lies in their target selectivity. This compound is a selective inhibitor of Pim-1 kinase, with a reported IC50 of 35.13 nM.[1] In contrast, AZD1208 is a potent pan-Pim kinase inhibitor, effectively targeting all three isoforms with low nanomolar IC50 values: 0.4 nM for Pim-1, 5.0 nM for Pim-2, and 1.9 nM for Pim-3.[2] This broader activity profile suggests that AZD1208 may have a wider therapeutic window, particularly in cancers where multiple Pim isoforms are co-expressed and may have redundant functions.[4]
The development of pan-Pim inhibitors like AZD1208 is driven by the understanding that Pim kinases can have overlapping roles in promoting cancer cell survival.[4] Targeting a single isoform might lead to compensatory activation of the others, potentially limiting the therapeutic efficacy of a selective inhibitor.
Preclinical Efficacy
AZD1208 has demonstrated significant preclinical efficacy in various cancer models. In acute myeloid leukemia (AML) cell lines, AZD1208 treatment led to cell cycle arrest and apoptosis.[3] Furthermore, in vivo studies using AML xenograft models showed that oral administration of AZD1208 resulted in a dose-dependent inhibition of tumor growth.[3] For instance, in a MOLM-16 xenograft model, daily treatment with 10 mg/kg or 30 mg/kg of AZD1208 led to 89% tumor growth inhibition or slight tumor regression, respectively.[3]
Data for This compound is more limited. It has been shown to inhibit the proliferation of the MDA-MB-231 human breast cancer cell line with an IC50 of 8.154 µM.[1] However, to date, there are no publicly available in vivo efficacy data for this compound.
Signaling Pathways and Mechanisms of Action
Pim kinases exert their pro-survival effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis. A key mechanism involves the phosphorylation and inactivation of the pro-apoptotic protein Bad.[5]
Caption: Pim-1 Kinase Signaling Pathway.
Both AZD1208 and this compound are expected to modulate these pathways. AZD1208 has been shown to decrease the phosphorylation of Bad, 4E-BP1, and p70S6K in AML cells, consistent with its mechanism of action.[3] The impact of this compound on these specific downstream effectors has not been extensively reported.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a luminescence-based kinase assay. This assay measures the amount of ADP produced from the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., Pim-1), a substrate peptide, ATP, and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: A reagent is added that converts the ADP generated to ATP.
-
Luminescence Measurement: A luciferase/luciferin system is then used to measure the amount of newly synthesized ATP, which correlates with kinase activity. The luminescent signal is read using a plate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: Kinase Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 is calculated.
In Vivo Xenograft Study (AML Model)
-
Cell Implantation: Human AML cells (e.g., MOLM-16) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., AZD1208) via oral gavage daily for a specified duration (e.g., 14 days). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
AZD1208 and this compound represent two distinct strategies for targeting the Pim kinase family. AZD1208, as a potent pan-Pim inhibitor with demonstrated in vivo efficacy, holds promise for treating cancers where multiple Pim isoforms are implicated. This compound, a selective Pim-1 inhibitor, may offer a more targeted approach, potentially with a different safety profile. However, further studies, including a comprehensive selectivity profile and in vivo efficacy data, are required to fully assess the therapeutic potential of this compound and to draw a more definitive comparison with AZD1208. The choice between a pan-inhibitor and a selective inhibitor will ultimately depend on the specific cancer type and the relative importance of each Pim isoform in driving the disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Pim-1 Kinase Inhibition In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various approaches to validating the in vivo inhibition of Pim-1 kinase, a critical proto-oncogene serine/threonine kinase. Pim-1 is implicated in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its overexpression is linked to a variety of hematological malignancies and solid tumors, making it a significant target for cancer therapy.[2][3] This document outlines the signaling pathways, compares key inhibitors with supporting experimental data, and provides detailed methodologies for essential in vivo experiments.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a downstream effector of multiple signaling pathways, primarily regulated by the JAK/STAT pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, Pim-1 kinase phosphorylates a wide range of downstream targets involved in cell survival and proliferation.[3]
Caption: Pim-1 Kinase Signaling Pathway.
Comparison of Pim-1 Kinase Inhibitors for In Vivo Studies
A variety of small molecule inhibitors targeting Pim-1 kinase have been developed and evaluated in preclinical and clinical settings.[5] These range from pan-Pim inhibitors, targeting all three isoforms (Pim-1, Pim-2, and Pim-3), to more selective inhibitors.[2] The choice of inhibitor for in vivo studies depends on the specific research question, the tumor model, and the desired selectivity profile.
| Inhibitor | Type | In Vitro Potency (IC50) | In Vivo Model(s) | Key In Vivo Findings | Clinical Phase |
| SGI-1776 | Pan-Pim / FLT3 | Pim-1: 7 nM | Human leukemia cell lines | Decreased tumor cell growth.[2] | Terminated (Phase I) due to cardiotoxicity.[6] |
| AZD1208 | Pan-Pim | Pim-1: 0.4 nM, Pim-2: 5 nM, Pim-3: 1.9 nM[7] | Prostate cancer xenografts | Inhibits the Myc pathway and increases radiation efficiency.[2] | Phase I[5] |
| TP-3654 | Pim-1 Selective | Not specified | Murine myelofibrosis models (JAK2V617F, MPLW515L) | Reduced spleen size and bone marrow fibrosis.[8] | Phase I/II[8] |
| Compound II | Pan-Pim | Pim-1: 0.1 nM, Pim-2: 0.1 nM[9] | KMS-12-BM multiple myeloma xenografts | 33% tumor regression at 100 mg/kg QD.[9] | Preclinical[9] |
| 10f | Pim-1 | 17 nM | PC-3 prostate cancer xenograft | 64.2% tumor inhibition.[10] | Preclinical[10] |
| PIM447 (LGH447) | Pan-Pim | Pim-1: 6 pM (Ki), Pim-2: 18 pM (Ki), Pim-3: 9 pM (Ki)[7] | Not specified | Not specified | Phase I/II[5] |
Experimental Protocols for In Vivo Validation
Validating the efficacy of a Pim-1 kinase inhibitor in vivo requires a systematic approach, typically involving a tumor xenograft model, pharmacodynamic analysis to confirm target engagement, and a thorough toxicity assessment.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of a Pim-1 kinase inhibitor.
Caption: In Vivo Experimental Workflow.
Detailed Methodologies
1. Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating anti-cancer efficacy in vivo.
-
Cell Culture: Culture a human cancer cell line with known Pim-1 expression (e.g., PC-3 for prostate cancer, KMS-12-BM for multiple myeloma) under standard conditions.[9][10]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Cell Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support tumor formation.
-
Inject a specific number of cells (typically 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Measurement:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the Pim-1 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[9] The control group receives the vehicle used to dissolve the inhibitor.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.
2. Pharmacodynamic (PD) Analysis Protocol
PD analysis is crucial to confirm that the inhibitor is engaging its target, Pim-1 kinase, in the tumor tissue. This is often assessed by measuring the phosphorylation of a known Pim-1 downstream substrate.
-
Sample Collection:
-
At the study endpoint (or at various time points after the final dose), collect tumor tissues and other relevant organs.
-
Immediately snap-freeze the tissues in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Western Blotting for Phospho-BAD:
-
Homogenize the frozen tumor tissue to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated BAD (a downstream target of Pim-1) and total BAD.[9]
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD, comparing treatment groups to the control group. A significant decrease in this ratio indicates in vivo target inhibition.[9]
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded tumor sections.
-
Perform antigen retrieval and incubate with antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Visualize and quantify the staining to assess the biological effects of Pim-1 inhibition on the tumor microenvironment.
-
3. Toxicity Assessment Protocol
Evaluating the safety and tolerability of the Pim-1 inhibitor is a critical component of in vivo studies.
-
In-life Observations:
-
Monitor the body weight of the mice throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
-
Post-mortem Analysis:
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver, kidney).[10]
-
Harvest major organs (e.g., liver, spleen, kidneys, heart), weigh them, and fix them in formalin.
-
Perform histopathological examination of the fixed organs to identify any microscopic signs of toxicity.
-
By following these protocols, researchers can robustly validate the in vivo efficacy of Pim-1 kinase inhibitors, providing crucial data for their further development as potential therapeutic agents.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pim-1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with a well-defined selectivity profile is paramount to achieving specific and interpretable experimental outcomes. This guide provides a comparative analysis of the cross-reactivity of several prominent Pim-1 kinase inhibitors, offering a valuable resource for informed decision-making in research and preclinical development.
Pim-1 kinase, a constitutively active serine/threonine kinase, is a key regulator of cell proliferation, survival, and apoptosis. Its upregulation is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. However, the high degree of homology within the ATP-binding sites of the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen biological consequences and potential toxicities. This guide focuses on a selection of Pim-1 inhibitors to illuminate their on-target potency and off-target profiles.
Comparative Analysis of Inhibitor Selectivity
To provide a clear overview of the selectivity of different Pim-1 inhibitors, their inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) and a selection of common off-target kinases is summarized below. The data presented are IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Flt-3 | Haspin | CDK7 | Other Notable Off-Targets (IC50/Kd in nM) |
| SGI-1776 | 7 nM | 363 nM | 69 nM | 44 nM | 34 nM | - | c-Kit (40% inhibition at 1µM)[1] |
| AZD1208 | 0.4 nM (IC50) 0.2 nM (Kd) | 5.0 nM (IC50) 0.88 nM (Kd) | 1.9 nM (IC50) 0.76 nM (Kd) | >10,000 nM (Kd) | - | 38 nM (Kd) | CAMKK2 (120 nM), CLK1 (250 nM), DYRK1A (470 nM), GSK3A (930 nM), HIPK2 (240 nM)[2] |
| SMI-4a | 17 nM | Moderately potent | - | Not significantly inhibited | Not significantly inhibited | - | Stated to not significantly inhibit other serine/threonine or tyrosine kinases[3] |
| Quercetagetin | 340 nM | 3,450 nM | - | - | - | - | RSK2 (2,820 nM), PKA (21,200 nM) |
Pim-1 Signaling Pathway and Inhibitor Action
The Pim-1 kinase exerts its pro-survival and proliferative effects through the phosphorylation of a multitude of downstream substrates. Understanding this signaling network is crucial for interpreting the cellular consequences of Pim-1 inhibition.
Caption: Pim-1 signaling pathway and point of inhibition.
Experimental Protocols
The determination of inhibitor potency and selectivity is reliant on robust and well-controlled experimental procedures. Below are detailed methodologies for common in vitro kinase assays used to generate the data presented in this guide.
In Vitro Radiometric Kinase Assay (HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a derivative of Bad)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Pim-1 kinase, and the peptide substrate.
-
Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration near the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
ELISA-based Kinase Assay
This non-radioactive method offers a higher-throughput alternative for screening and IC50 determination.
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate
-
Streptavidin-coated microplate
-
ATP
-
Kinase reaction buffer
-
Test compound stock solution (in DMSO)
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated microplate with the biotinylated peptide substrate and wash to remove unbound substrate.
-
Prepare a reaction mixture containing the kinase reaction buffer and recombinant Pim-1 kinase.
-
Add serial dilutions of the test compound to the wells, followed by the kinase reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and wash the wells to remove the enzyme and ATP.
-
Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate and allow for color development.
-
Stop the colorimetric reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
This guide provides a foundational understanding of the cross-reactivity profiles of several Pim-1 kinase inhibitors. For critical applications, it is always recommended to perform in-house selectivity profiling against a broad panel of kinases to confirm the activity and selectivity of a specific batch of an inhibitor.
References
A Head-to-Head Comparison of Pan-Pim Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of leading pan-Pim inhibitors, supported by experimental data and detailed protocols.
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][3] Pan-Pim inhibitors, which target all three isoforms, have emerged as a promising therapeutic strategy to overcome potential redundancy between the family members.[1] This guide provides a head-to-head comparison of prominent pan-Pim inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile against other kinases. The following table summarizes the biochemical potency of several leading pan-Pim inhibitors against the three Pim isoforms.
| Inhibitor | Pim-1 IC50/Ki (nM) | Pim-2 IC50/Ki (nM) | Pim-3 IC50/Ki (nM) | Reference(s) |
| AZD1208 | 0.4 (IC50) / 0.1 (Ki) | 5.0 (IC50) / 1.92 (Ki) | 1.9 (IC50) / 0.4 (Ki) | [4][5] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [6] |
| INCB053914 | 0.24 (IC50) | 30 (IC50) | 0.12 (IC50) | [1] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [1] |
| PIM447 (LGH447) | 6 (pM Ki) | 18 (pM Ki) | 9 (pM Ki) | [5] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, while Ki values represent the inhibition constant. Lower values indicate higher potency.
Kinase Selectivity Profile
The off-target effects of kinase inhibitors can lead to toxicity and limit their therapeutic window. Therefore, assessing the selectivity of pan-Pim inhibitors against a broader panel of kinases is essential.
AZD1208 has been profiled against a panel of 442 kinases and demonstrated high selectivity for the Pim kinases.[4] Besides Pim-1, -2, and -3, only 13 other kinases were inhibited by 50% or more.[4] The binding affinity (Kd) for Pim-1, -2, and -3 was 0.20 nM, 0.88 nM, and 0.76 nM, respectively, while the next most potent off-target hits were CDK7 (38.0 nM) and MAPK15 (53.0 nM).[4]
INCB053914 was shown to be highly selective when tested against a panel of over 50 kinases, with more than 475-fold selectivity for Pim kinases over other targets, with the exception of RSK2 (IC50 = 7.1 μM).[7]
SGI-1776 also exhibits off-target activity against Flt-3 (IC50 = 44 nM) and Haspin (IC50 = 34 nM).[5]
Cellular Activity of Pan-Pim Inhibitors
The efficacy of pan-Pim inhibitors in a cellular context is a crucial determinant of their therapeutic potential. The following table summarizes the reported cellular growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for several inhibitors across a panel of cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.
| Cell Line | Cancer Type | AZD1208 GI50 (µM) | GDC-0339 IC50 (µM) | INCB053914 GI50 (µM) | SGI-1776 IC50 (µM) |
| MOLM-16 | Acute Myeloid Leukemia | < 0.1 | - | - | - |
| KG-1a | Acute Myeloid Leukemia | < 1 | - | - | - |
| MV4-11 | Acute Myeloid Leukemia | < 1 | - | - | - |
| MM.1S | Multiple Myeloma | - | 0.1 | - | - |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of several key oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.[8][9] Understanding this intricate network is crucial for identifying patient populations that may benefit from Pim inhibition and for designing rational combination therapies.
Caption: Pim Kinase Signaling Pathway.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of pan-Pim inhibitors, detailed experimental protocols are provided below for key assays.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified Pim kinase (Pim-1, -2, or -3)
-
Kinase substrate (e.g., PIMtide)
-
ATP
-
Pan-Pim inhibitor of interest
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the pan-Pim inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the Pim kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pan-Pim inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pan-Pim inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Western Blot Analysis of Phosphorylated Proteins (p-BAD, p-4E-BP1)
This technique is used to detect changes in the phosphorylation status of Pim kinase substrates.
Materials:
-
Cancer cell line of interest
-
Pan-Pim inhibitor of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-BAD, anti-phospho-BAD (Ser112), anti-4E-BP1, anti-phospho-4E-BP1 (Thr37/46))
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the pan-Pim inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Specificity of Pim-1 kinase inhibitor 3 for Pim-1 over Pim-2/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Pim-1 kinase inhibitor SGI-1776, with a focus on its selectivity for Pim-1 over the closely related Pim-2 and Pim-3 kinases. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.
Quantitative Selectivity Profile of SGI-1776
The inhibitory activity of SGI-1776 against the three human Pim kinase isoforms was determined in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. The data clearly demonstrates the superior potency of SGI-1776 for Pim-1.
| Kinase Isoform | IC50 (nM)[1] | Selectivity Fold (vs. Pim-1) |
| Pim-1 | 7 | 1 |
| Pim-2 | 363 | ~52 |
| Pim-3 | 69 | ~10 |
Note: The selectivity fold is calculated by dividing the IC50 value for Pim-2 or Pim-3 by the IC50 value for Pim-1.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of a kinase inhibitor, such as SGI-1776, against Pim kinases in a biochemical assay format. This method is based on the principles of fluorescence resonance energy transfer (FRET).
Objective: To quantify the potency of an inhibitor against a specific kinase by measuring the inhibition of substrate phosphorylation.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Kinase-specific substrate peptide (e.g., a biotinylated peptide derived from a known Pim substrate like BAD)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test inhibitor (e.g., SGI-1776) dissolved in DMSO
-
Detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Alexa Fluor™ 647-labeled streptavidin
-
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., SGI-1776) is prepared in DMSO. A typical starting concentration might be 10 µM with 10-point, three-fold serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each respective kinase to ensure competitive inhibition can be accurately measured.
-
-
Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes, to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction by adding a stop/detection solution containing EDTA and the detection reagents (Europium-labeled antibody and Alexa Fluor™ 647-labeled streptavidin).
-
Incubate the plate for an additional 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™ 647-labeled streptavidin are brought into proximity through their binding to the phosphorylated, biotinylated substrate.
-
Data Analysis: The raw fluorescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in various cellular signaling pathways. Pim-1 is a constitutively active serine/threonine kinase that is primarily regulated at the level of transcription and protein stability. It is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival, proliferation, and apoptosis.[2][3][4]
References
A Comparative Guide to Preclinical Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of selected Pim-1 kinase inhibitors based on publicly available experimental data. The information is intended to assist researchers in evaluating alternatives and understanding the methodologies used to generate the supporting data.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[1][2][3] Overexpression of Pim-1 has been implicated in several human cancers, including hematopoietic malignancies and solid tumors like prostate cancer, making it an attractive target for cancer therapy.[1] Pim-1 exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein BAD.[2]
Comparative Performance of Pim-1 Kinase Inhibitors
This section summarizes the in vitro efficacy and cellular activity of four selected Pim-1 kinase inhibitors: a novel 2,5-disubstituted-1,3,4-oxadiazole derivative (referred to as Compound [I]), Quercetagetin, Pim-1 kinase inhibitor 3 (Compound H5), and AZD1208.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Selectivity Notes |
| Compound [I] | 17 nM | Not Reported | Not Reported | - |
| Quercetagetin | 340 nM | > 3 µM | Not Reported | 9- to 70-fold more selective for Pim-1 over RSK2 and PKA. |
| This compound (Compound H5) | 35.13 nM | Not Reported | Not Reported | - |
| AZD1208 | 0.4 nM | 5.0 nM | 1.9 nM | A pan-Pim kinase inhibitor. |
Table 2: Cellular Activity of Pim-1 Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Result (IC50/GI50) |
| Compound [I] | PC-3 (Prostate) | Cytotoxicity | IC50 | 16 nM |
| HepG2 (Liver) | Cytotoxicity | IC50 | 0.13 µM | |
| MCF-7 (Breast) | Cytotoxicity | IC50 | 5.37 µM | |
| Quercetagetin | RWPE2 (Prostate) | Growth Inhibition | ED50 | 5.5 µM |
| This compound (Compound H5) | MDA-MB-231 (Breast) | Proliferation | IC50 | 8.154 µM |
| AZD1208 | MOLM-16 (AML) | Proliferation | GI50 | < 100 nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a luminescent kinase assay that measures the amount of ADP formed during the kinase reaction.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute the Pim-1 kinase, substrate (e.g., S6K substrate), and ATP in the 1X Kinase Buffer.
-
Prepare serial dilutions of the inhibitor in 1X Kinase Buffer (with a final DMSO concentration of ~5%).
-
-
Assay Procedure :
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO control.
-
Add 2 µl of the diluted Pim-1 kinase.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Cell Viability and Proliferation Assays
MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the inhibitor and incubate for the desired period (e.g., 48 hours).
-
-
MTT Addition and Incubation :
-
Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Assay Setup :
-
Plate cells and treat with compounds as in the MTT assay.
-
-
Reagent Addition :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement :
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Western Blot for Phosphorylated BAD (Ser112)
This protocol is used to detect the phosphorylation of BAD, a downstream target of Pim-1.
-
Cell Lysis and Protein Quantification :
-
Treat cells (e.g., RWPE2) with the inhibitor for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BAD at Ser112 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
The intensity of the bands corresponding to p-BAD (Ser112) can be quantified using densitometry software.
-
Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for cell viability assays.
Logical Relationship: Kinase Inhibition to Cellular Effect
Caption: Mechanism of action for Pim-1 inhibitors.
References
In Vivo Showdown: Pim-1 Kinase Inhibitors in the Fight Against Cancer
A Comparative Guide to the Preclinical Efficacy of Pim-1 Kinase Inhibitor 3 and Other Key Competitors
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases has emerged as a compelling target. Overexpressed in a variety of hematological malignancies and solid tumors, these kinases play a pivotal role in cell survival, proliferation, and drug resistance. This guide provides an objective comparison of the in vivo anticancer activity of a notable Pim-1 kinase inhibitor, compound 10f , alongside other significant Pim kinase inhibitors, supported by experimental data and detailed methodologies.
Performance Snapshot: Pim-1 Kinase Inhibitors in Preclinical Models
The following table summarizes the in vivo efficacy of various Pim-1 kinase inhibitors based on available preclinical data. Direct head-to-head comparative studies are limited; therefore, data is presented from individual xenograft model experiments.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| Compound 10f | Prostate Cancer (PC-3 xenograft) | 4.2 mg/kg, i.p. | 64.2% | Significantly reduced tumor mass from 200 mg to 89.4 mg. Showed improved hematological and biochemical profiles compared to control.[1][2] |
| Staurosporine (Reference) | Prostate Cancer (PC-3 xenograft) | Not specified | 44.5% | Used as a reference compound in the study evaluating compound 10f.[1][2] |
| AZD1208 | Hepatoblastoma (HuH6 xenograft) | Oral gavage, 14 days | Significant reduction in tumor volume | Demonstrated in vivo efficacy in a pediatric liver cancer model.[3] In a separate study on acute myeloid leukemia (AML), combination with ponatinib decreased tumor burden and prolonged survival in a mouse model.[4] |
| SGI-1776 (First Generation) | Various | Not specified | High in vivo antitumor activity | Also inhibits FLT3. Clinical trials were terminated due to cardiotoxicity (QTc prolongation).[5][6] |
| TP-3654 (Second Generation) | Urothelial Carcinoma | Orally bioavailable | Reduced tumor growth | Favorable safety profile compared to SGI-1776, with less effect on FLT3 and hERG.[5][7] |
Delving into the Data: Experimental Protocols
The validation of anticancer agents hinges on rigorous and reproducible experimental design. Below are the methodologies employed in the key in vivo studies cited.
Prostate Cancer Xenograft Model (Compound 10f)[1][2]
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Immunodeficient mice (strain not specified).
-
Tumor Implantation: Subcutaneous injection of PC-3 cells.
-
Treatment Initiation: Treatment was initiated when tumors reached a specified volume.
-
Drug Administration: Compound 10f was administered intraperitoneally (i.p.) at a dose of 4.2 mg/kg. Staurosporine was used as a reference drug.
-
Efficacy Evaluation: Tumor volume and mass were measured at the end of the study.
-
Toxicity Assessment: Hematological parameters (complete blood count) and biochemical markers for liver function (ALT, AST) were analyzed. Histopathological examination of liver tissue was also performed.
Hepatoblastoma Xenograft Model (AZD1208)[3]
-
Cell Line: HuH6 human hepatoblastoma cells.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 2.5 x 10^6 HuH6 cells were injected into the right flank.
-
Treatment Initiation: Treatment began when tumors reached an average volume of 150 mm³.
-
Drug Administration: AZD1208 was administered by oral gavage for 14 consecutive days. A vehicle control group was also included.
-
Efficacy Evaluation: Tumor volume was measured twice weekly with calipers.
Visualizing the Mechanism: Pim-1 Signaling and Therapeutic Intervention
To understand the therapeutic rationale for Pim-1 inhibition, it is crucial to visualize its role in oncogenic signaling pathways.
Caption: Pim-1 signaling pathway and points of therapeutic intervention.
The diagram above illustrates the canonical JAK/STAT pathway leading to Pim-1 expression. Pim-1 kinase then phosphorylates multiple downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Pim-1 inhibitors block these oncogenic functions.
Experimental Workflow for In Vivo Validation
The successful preclinical validation of a novel anticancer agent follows a structured workflow, from cell-based assays to animal models.
Caption: A generalized workflow for the preclinical in vivo validation of a Pim-1 kinase inhibitor.
This workflow highlights the progression from initial compound screening and in vitro characterization to comprehensive in vivo efficacy and toxicity studies in animal models.
References
- 1. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pim-1 Kinase Inhibitor 3
Essential guidance for the safe handling and disposal of Pim-1 kinase inhibitor 3 is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize exposure risks, prevent environmental contamination, and promote a culture of safety.
As specific safety data sheets (SDS) for every Pim-1 kinase inhibitor are not always readily available, these guidelines are based on general best practices for the disposal of potent, hazardous research chemicals. All chemical waste, including this compound, should be managed as hazardous unless explicitly determined otherwise by a qualified safety professional.
Personal Protective Equipment (PPE)
Before handling this compound or its waste products, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure. The level of PPE may vary depending on the scale of handling and the potential for aerosol generation.
| PPE Level | Equipment | Recommended Use |
| Level D (Minimum) | Safety glasses, lab coat, nitrile gloves, closed-toe shoes. | Handling of small quantities in a well-ventilated area. |
| Level C | Full-face air-purifying respirator, chemical-resistant gloves (e.g., butyl rubber or neoprene), chemical-resistant suit or coveralls, safety boots.[1][2][3] | Situations with a higher risk of inhalation or skin contact, such as cleaning up a spill.[2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, paper towels, and empty vials, must be disposed of as hazardous chemical waste.[4] These items should be collected in a designated, properly labeled hazardous waste container.[4]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[6]
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain.[7][8] They must be collected as hazardous aqueous waste. Some institutions may permit the drain disposal of dilute, neutralized acid and base solutions (pH 7-9) that do not contain other hazardous materials, but this is not recommended for solutions containing potent inhibitors.[8]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[5]
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous waste with this compound").[5][6]
-
Containment: Waste containers must be kept closed except when adding waste.[5][6] They should be stored in a designated satellite accumulation area, such as a fume hood, and within secondary containment to prevent spills.[9][10]
-
Condition: Ensure waste containers are in good condition and compatible with the chemical waste being collected.[5]
3. Spill Management:
In the event of a spill, the primary objective is to control, contain, and clean up the material safely.
-
Control and Containment: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. For minor spills, prevent the spread by creating a dike with absorbent materials like vermiculite or spill pillows.[11][12][13]
-
Cleanup: Wearing appropriate PPE, add absorbent material to the spill, working from the outside in.[11] Once the liquid is absorbed, the material should be scooped into a designated hazardous waste container.[11][14] The spill area should then be decontaminated.
-
Disposal of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly.[15]
4. Final Disposal:
-
Scheduling Pickup: Once a hazardous waste container is full (typically around 75-80% capacity), seal it and arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[9]
-
Transportation: When moving waste containers to a central collection point, use a stable cart with secondary containment.[10]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 2. epa.gov [epa.gov]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 5. youtube.com [youtube.com]
- 6. Chemical Waste [k-state.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
